Product packaging for Azido-PEG4-TFP ester(Cat. No.:CAS No. 1807505-33-4)

Azido-PEG4-TFP ester

Cat. No.: B3110871
CAS No.: 1807505-33-4
M. Wt: 439.4 g/mol
InChI Key: AGVABWOMXXXMSG-UHFFFAOYSA-N
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Description

Azido-PEG4-TFP ester is a useful research compound. Its molecular formula is C17H21F4N3O6 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.13664805 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21F4N3O6 B3110871 Azido-PEG4-TFP ester CAS No. 1807505-33-4

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVABWOMXXXMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F4N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115732
Record name Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807505-33-4
Record name Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807505-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Azido-PEG4-TFP Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Azido-PEG4-TFP ester, a heterobifunctional crosslinker, detailing its chemical properties, applications in bioconjugation, and comprehensive experimental protocols.

Core Concepts

Azido-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester is a versatile tool in bioconjugation and drug development. It features two distinct reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The TFP ester readily reacts with primary amines, such as those on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[1][2][3][4] The azide group enables covalent linkage to alkyne- or cyclooctyne-containing molecules through "click chemistry," a set of highly efficient and specific reactions.[5][6] The PEG4 spacer enhances the water solubility of the molecule and its conjugates.[6]

Data Presentation

The following table summarizes the key quantitative data for this compound:

PropertyValueReferences
Molecular Weight 439.36 g/mol (often rounded to 439.4 g/mol )[1][5][7]
Chemical Formula C₁₇H₂₁F₄N₃O₆[1][7]
CAS Number 1807505-33-4[1][7]
Purity Typically >90% or >95%[5][7]
Storage Conditions -20°C, desiccated[1][7]
Solubility Soluble in DMSO, DMF, ACN, MeOH, THF, Ethyl acetate, DCM[1][6]

Experimental Protocols

The use of this compound typically involves a two-step process: (1) modification of an amine-containing biomolecule with the TFP ester and (2) subsequent conjugation of an alkyne-containing molecule to the newly introduced azide group via click chemistry.

Part 1: Amine-Reactive Labeling with TFP Ester

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (at a concentration of 1-5 mg/mL)

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS at pH 7.5-8.0). Buffers containing primary amines like Tris or glycine will compete with the reaction.[8]

  • Prepare TFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The TFP ester is moisture-sensitive and can hydrolyze in aqueous solutions.[8]

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Remove excess, unreacted this compound and quenching buffer components from the azide-modified protein using a suitable method such as dialysis or spin desalting columns.

Part 2: Azide-Alkyne Click Chemistry Conjugation

The azide-modified protein can now be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO).

Materials:

  • Azide-modified protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • If using a ligand, pre-mix the CuSO₄ and ligand.

  • Click Reaction:

    • In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (a 1.5 to 10-fold molar excess of the alkyne is often used).

    • Add the copper(II) sulfate to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times.

  • Purification: Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove the copper catalyst and excess reagents.

This method is preferred for applications in living systems due to the absence of a cytotoxic copper catalyst.[10]

Materials:

  • Azide-modified protein

  • DBCO (Dibenzocyclooctyne)-containing molecule of interest

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Reactants: Dissolve the DBCO-containing molecule in a suitable solvent like DMSO.

  • Conjugation Reaction:

    • Combine the azide-modified protein and the DBCO-containing molecule in the reaction buffer. A 1.5 to 10-fold molar excess of the DBCO reagent can be used to drive the reaction.[7]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or for longer periods (12-24 hours) at 4°C.[8]

  • Purification: Purify the final conjugate using a suitable method to remove any unreacted DBCO-containing molecule.

Mandatory Visualization

The following diagrams illustrate the key chemical reactions and the experimental workflow described in this guide.

G cluster_0 Part 1: Amine-Reactive Labeling cluster_1 Part 2: Click Chemistry Conjugation Protein Protein (with Primary Amines) Azide_Modified_Protein Azide-Modified Protein Protein->Azide_Modified_Protein TFP Ester Reaction (pH 7.5-8.0) Azido_PEG4_TFP This compound Azido_PEG4_TFP->Azide_Modified_Protein Alkyne_Molecule Alkyne/DBCO-Molecule Final_Conjugate Final Protein Conjugate Alkyne_Molecule->Final_Conjugate Azide_Modified_Protein_ref->Final_Conjugate Click Chemistry (CuAAC or SPAAC)

Caption: Experimental workflow for a two-step bioconjugation using this compound.

Caption: Chemical reactions of TFP ester aminolysis followed by CuAAC click chemistry.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanism and application of Azido-PEG4-TFP ester, a powerful heterobifunctional crosslinker, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core functionalities.

This technical guide explores the mechanism of action of this compound, a versatile tool in the field of bioconjugation. Its unique structure, featuring a highly reactive and stable tetrafluorophenyl (TFP) ester and a bioorthogonal azide group, enables the precise and efficient linkage of molecules for a wide range of applications, from targeted drug delivery to advanced diagnostics. This document provides an in-depth look at its chemical properties, reaction kinetics, and detailed protocols for its use, empowering researchers to leverage this technology for their specific needs.

Core Mechanism of Action

This compound is a heterobifunctional linker designed for two-step sequential conjugations. It consists of three key components:

  • Azido (N₃) Group: This functional group is chemically inert to most biological molecules, making it a bioorthogonal handle. It specifically reacts with alkyne or cyclooctyne-containing molecules through copper-catalyzed or strain-promoted "click chemistry," respectively, forming a stable triazole linkage. This highly specific and efficient reaction is a cornerstone of modern bioconjugation.

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic tetraethylene glycol spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers. The PEG spacer also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity by minimizing steric hindrance.

  • Tetrafluorophenyl (TFP) Ester: This amine-reactive group is a key feature of the molecule. TFP esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.

The primary mechanism of action of the TFP ester is its reaction with primary amines. TFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly at the basic pH values often required for efficient amine labeling.[1][2][3][4] This increased stability provides a longer reaction window and leads to more consistent and efficient conjugation outcomes.

Quantitative Data: TFP Ester vs. NHS Ester Stability

The enhanced stability of TFP esters over NHS esters is a critical advantage in bioconjugation. The following table summarizes the comparative hydrolysis rates of TFP and NHS ester-terminated self-assembled monolayers (SAMs) at various pH levels. This data highlights the superior stability of the TFP ester, especially under basic conditions.

pHTFP Ester Half-Life (t₁/₂)NHS Ester Half-Life (t₁/₂)Fold Increase in Stability (TFP vs. NHS)
7.0~7.3 hours~3.8 hours~1.9x
8.0~2.5 hours~50 minutes~3.0x
10.0~6.3 hours~39 minutes~9.7x

Data adapted from a study on self-assembled monolayers, providing a strong indication of the relative stability of these esters in aqueous environments.[5]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, HEPES, or bicarbonate buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction. If necessary, exchange the buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.

    • Prepare a stock solution of the TFP ester in anhydrous DMSO or DMF. For example, a 10 mM stock solution. Vortex to ensure it is fully dissolved. Do not store the stock solution for extended periods.

  • Conjugation Reaction:

    • Calculate the required volume of the TFP ester stock solution to achieve the desired molar excess. A 10- to 40-fold molar excess of the TFP ester over the protein is a common starting point. The optimal ratio will depend on the protein and the desired degree of labeling.

    • Add the calculated volume of the TFP ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours. Longer incubation times can be explored to increase labeling efficiency, especially when using a lower molar excess of the reagent.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted TFP ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and the quenching reagent by using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined using various methods, such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the absorbance.

Visualizations

Chemical Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_products Products reagent This compound product Protein-NH-CO-PEG4-N₃ (Stable Amide Bond) reagent->product + protein Protein-NH₂ (Primary Amine) protein->product + leaving_group Tetrafluorophenol product->leaving_group + experimental_workflow start Start: Prepare Protein and Reagent step1 Step 1: Conjugation Reaction (Protein + this compound) start->step1 step2 Step 2: Quench Reaction (Add Tris or Glycine) step1->step2 step3 Step 3: Purification (Remove excess reagent) step2->step3 step4 Step 4: Click Chemistry (Azide-labeled protein + Alkyne-molecule) step3->step4 end End: Purified Bioconjugate step4->end drug_delivery cluster_conjugation Bioconjugation Steps antibody Antibody (Targeting Moiety) + this compound linker Azido-PEG4-TFP Linker antibody->linker Amine Reaction drug Drug (Payload) + Alkyne group drug->linker Click Chemistry adc Antibody-Drug Conjugate (ADC) linker->adc cell Target Cell adc->cell Targeting & Internalization

References

Navigating the Solubility and Application of Azido-PEG4-TFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG4-TFP ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This guide offers a structured presentation of its solubility in various solvents, detailed experimental protocols for its use, and a visual representation of a common experimental workflow, empowering researchers to effectively utilize this versatile reagent in their work.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its distinct functional ends. The azide group participates in copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". The tetrafluorophenyl (TFP) ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins and peptides. The polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and its conjugates. TFP esters are noted to be more hydrolytically stable than the more common N-hydroxysuccinimide (NHS) esters.

Solubility Profile

SolventSolubility Status
Dimethyl sulfoxide (DMSO)Soluble
Acetonitrile (ACN)Soluble
Methanol (MeOH)Soluble
Tetrahydrofuran (THF)Soluble
Ethyl acetateSoluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Dimethylacetamide (DMAC)Soluble
Data compiled from multiple sources.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions and a general procedure for a two-step bioconjugation reaction involving amine labeling and subsequent click chemistry.

Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation, as the TFP ester is moisture-sensitive.

  • Immediately before use, add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the vial thoroughly to ensure the ester is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Use the freshly prepared stock solution immediately. Do not store stock solutions for extended periods, as the TFP ester can hydrolyze over time.

Two-Step Protein Conjugation Workflow: Amine Labeling and Click Chemistry

Objective: To conjugate a molecule of interest (e.g., a small molecule, peptide, or another protein) containing an alkyne group to a target protein via this compound.

Step 1: Amine Labeling of Target Protein

Materials:

  • Target protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

  • Freshly prepared this compound stock solution (e.g., 10 mM in anhydrous DMSO).

  • Reaction buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Ensure the protein solution is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).

  • Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted this compound and quenching reagent by dialysis or size-exclusion chromatography (e.g., a desalting column).

  • The resulting azide-labeled protein is now ready for the subsequent click chemistry reaction.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein from Step 1.

  • Alkyne-containing molecule of interest.

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

  • Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared).

  • Copper-stabilizing ligand solution (e.g., 100 mM THPTA in water).

Procedure:

  • In a microcentrifuge tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule.

  • Add the THPTA ligand solution to the reaction mixture and mix gently.

  • Add the CuSO₄ solution and mix.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • The resulting protein conjugate can be purified using methods appropriate for the specific construct, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two-step protein conjugation process described in the experimental protocols.

An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, proteomics, and drug development.[1] These molecules possess two distinct reactive groups, enabling the covalent linkage of two different biomolecules in a controlled and specific manner.[1] Unlike their homobifunctional counterparts, which have identical reactive ends, the asymmetry of heterobifunctional crosslinkers allows for sequential, multi-step conjugation strategies. This minimizes the formation of undesirable homopolymers and self-conjugation, which are significant drawbacks of one-step reactions with homobifunctional reagents.[1][2] The ability to selectively target different functional groups on biomolecules provides a high degree of precision, which is crucial for applications such as constructing antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), immobilizing enzymes on surfaces, and probing protein-protein interactions.[1]

A typical heterobifunctional crosslinker consists of three key components: two different reactive moieties and a spacer arm that connects them. The choice of reactive groups determines the target functional groups on the biomolecules, while the spacer arm's length and chemical properties (e.g., hydrophilicity, cleavability) can be tailored to specific applications.[1][2]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the specific reactive groups they contain. This diversity allows for the targeted conjugation of a wide array of biomolecules.

Common Classes of Heterobifunctional Crosslinkers:

  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most widely used class of heterobifunctional crosslinkers. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine residues and the N-terminus of proteins), while the other end has a maleimide group that specifically targets sulfhydryl groups (found on cysteine residues).[1]

  • Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine. The amine-reactive end allows for specific attachment to a biomolecule, and the photoreactive end remains inert until activated by UV light, at which point it can non-selectively form a covalent bond with a nearby molecule.

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents contains a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.

  • Cleavable Crosslinkers: Many heterobifunctional crosslinkers are available with cleavable spacer arms. These linkers contain a bond that can be broken under specific conditions, such as reduction of a disulfide bond or changes in pH. This feature is advantageous for applications where the release of the conjugated molecules is desired, for instance, in drug delivery systems or for the analysis of cross-linked proteins by mass spectrometry.[3]

Quantitative Data Summary

The selection of an appropriate heterobifunctional crosslinker is guided by its specific chemical and physical properties. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

Table 1: Common Heterobifunctional Crosslinkers

CrosslinkerReactive Group AReactive Group BSpacer Arm Length (Å)Cleavable?Water-Soluble?
SMCC NHS ester (Amine)Maleimide (Sulfhydryl)8.3NoNo
Sulfo-SMCC Sulfo-NHS ester (Amine)Maleimide (Sulfhydryl)8.3NoYes
LC-SPDP NHS ester (Amine)Pyridyldithiol (Sulfhydryl)15.7Yes (Disulfide)No
Sulfo-LC-SPDP Sulfo-NHS ester (Amine)Pyridyldithiol (Sulfhydryl)15.7Yes (Disulfide)Yes
MBS NHS ester (Amine)Maleimide (Sulfhydryl)7.3NoNo
Sulfo-MBS Sulfo-NHS ester (Amine)Maleimide (Sulfhydryl)7.3NoYes
GMBS NHS ester (Amine)Maleimide (Sulfhydryl)7.4NoNo
Sulfo-GMBS Sulfo-NHS ester (Amine)Maleimide (Sulfhydryl)7.4NoYes
EMCS NHS ester (Amine)Maleimide (Sulfhydryl)9.4NoNo
Sulfo-EMCS Sulfo-NHS ester (Amine)Maleimide (Sulfhydryl)9.4NoYes
BMPS NHS ester (Amine)Maleimide (Sulfhydryl)6.9NoNo
ANB-NOS NHS ester (Amine)Phenyl Azide (Photoreactive)10.6NoNo
Sulfo-SANPAH Sulfo-NHS ester (Amine)Phenyl Azide (Photoreactive)18.2NoYes

Table 2: Reaction Conditions for Common Reactive Groups

Reactive GroupTarget Functional GroupOptimal pH RangeStability/Reactivity Notes
NHS Ester Primary Amine (-NH₂)7.0 - 8.5Susceptible to hydrolysis, especially at higher pH. Half-life is approximately 4-5 hours at pH 7.0 and 0°C, and decreases to 10 minutes at pH 8.6 and 4°C.[4]
Sulfo-NHS Ester Primary Amine (-NH₂)7.0 - 8.5Similar reactivity to NHS esters but increased water solubility. The charged sulfonate group prevents the crosslinker from crossing cell membranes.
Maleimide Sulfhydryl (-SH)6.5 - 7.5Highly specific for sulfhydryls within this pH range. At pH > 7.5, reactivity with primary amines can occur. The maleimide ring can undergo hydrolysis at higher pH.
Pyridyldithiol Sulfhydryl (-SH)6.5 - 8.5Reacts with sulfhydryls to form a disulfide bond, which can be cleaved by reducing agents. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.
Hydrazide Carbonyl (Aldehyde/Ketone)5.0 - 7.0Forms a stable hydrazone bond. Carbonyl groups can be generated on glycoproteins by periodate oxidation.
Phenyl Azide C-H and N-H bondsN/A (UV activation)Non-specific insertion upon activation with UV light (typically 254-365 nm).

Applications in Research and Drug Development

The unique properties of heterobifunctional crosslinkers make them valuable tools in a wide range of applications.

Studying Protein-Protein Interactions

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful technique for mapping protein-protein interaction networks and elucidating the three-dimensional structure of protein complexes.[5][6] Heterobifunctional crosslinkers are particularly well-suited for this application as they can be used to "capture" transient or weak interactions between proteins in their native cellular environment.[3] By using a crosslinker with a defined spacer arm length, distance constraints between interacting proteins can be obtained, providing valuable structural information.[5]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[7] Heterobifunctional crosslinkers are critical components of ADCs, as they provide a stable linkage between the antibody and the drug payload.[7] The use of a heterobifunctional crosslinker allows for a controlled, two-step conjugation process, which helps to ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR).[8]

Immobilization of Biomolecules

Heterobifunctional crosslinkers are widely used to immobilize proteins, antibodies, and other biomolecules onto solid supports, such as beads or surfaces. This is a key step in the development of biosensors, affinity chromatography media, and diagnostic assays. The two-step reactivity of these crosslinkers allows for the controlled orientation of the immobilized biomolecule, which can be crucial for its activity and accessibility.[2]

Experimental Protocols

The following are detailed methodologies for two common applications of heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH) using the heterobifunctional crosslinker SMCC.

Materials:

  • Protein-NH₂ (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Protein-SH (in a sulfhydryl-free buffer, e.g., PBS with EDTA, pH 6.5-7.5)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with SMCC

  • Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of SMCC by dissolving it in anhydrous DMSO or DMF.

  • Add the SMCC stock solution to the Protein-NH₂ solution to achieve a 10- to 20-fold molar excess of SMCC over the protein. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH

  • Combine the maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH in a molar ratio that is optimal for the desired final conjugate.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To quench the reaction, a sulfhydryl-containing compound such as cysteine or β-mercaptoethanol can be added to a final concentration of 10-50 mM.

  • The final conjugate can be purified from unreacted proteins using size-exclusion chromatography or other suitable purification methods.

Protocol 2: Preparation of a Trastuzumab-DM1 Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating the cytotoxic drug DM1 to the antibody Trastuzumab via the heterobifunctional linker SMCC.

Materials:

  • Trastuzumab (in a suitable buffer, e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • SMCC-DM1 payload

  • Dimethylacetamide (DMA)

  • Glycine

  • Conjugation Buffer: 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0

  • Storage Buffer: e.g., Histidine buffer

  • Purification columns (e.g., G25 desalting column)

Procedure:

  • Adjust the concentration of Trastuzumab to 3 mg/mL in the Conjugation Buffer.

  • Prepare a 20 mM stock solution of the SMCC-DM1 payload in DMA.

  • Slowly add the SMCC-DM1 stock solution to the Trastuzumab solution to achieve a molar ratio of approximately 8:1 (SMCC-DM1:Trastuzumab).

  • Add additional DMA to the reaction mixture to reach a final organic solvent concentration of 10% (v/v).

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • To quench the reaction and cap any unreacted NHS esters, add a solution of 20 mM glycine in the Conjugation Buffer to a final molar excess of 80-fold over the initial amount of SMCC-DM1. Incubate for 1 hour at room temperature.

  • Purify the resulting Trastuzumab-DM1 conjugate using a G25 desalting column to remove excess SMCC-DM1, unconjugated DM1, and quenching agent.

  • Exchange the buffer of the purified ADC into a suitable storage buffer.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional crosslinkers.

logical_relationship cluster_crosslinker Heterobifunctional Crosslinker Components cluster_biomolecules Target Biomolecules cluster_outcome Conjugation Outcome Reactive Group A Reactive Group A Biomolecule 1 Biomolecule 1 Reactive Group A->Biomolecule 1 Selectivity Spacer Arm Spacer Arm Conjugate Conjugate Spacer Arm->Conjugate Distance & Properties Reactive Group B Reactive Group B Biomolecule 2 Biomolecule 2 Reactive Group B->Biomolecule 2 Orthogonality Biomolecule 1->Conjugate Biomolecule 2->Conjugate

Caption: Logical relationship of heterobifunctional crosslinker components.

xlms_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_results Results Protein Complex Protein Complex Crosslinking Crosslinking Protein Complex->Crosslinking Add Heterobifunctional Crosslinker Digestion Digestion Crosslinking->Digestion e.g., Trypsin LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Peptide Separation & Fragmentation Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify Cross-linked Peptides Interaction Map Interaction Map Data Analysis->Interaction Map Structural Model Structural Model Interaction Map->Structural Model

Caption: Experimental workflow for Cross-Linking Mass Spectrometry (XL-MS).

tnf_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Cross-linkable Interaction TNFa TNFa TNFa->TNFR1 Ligand Binding TRAF2 TRAF2 TRADD->TRAF2 Cross-linkable Interaction RIPK1 RIPK1 TRADD->RIPK1 Cross-linkable Interaction Apoptosis Apoptosis TRADD->Apoptosis IKK IKK TRAF2->IKK RIPK1->IKK NFkB NFkB IKK->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: TNF signaling pathway with cross-linkable protein interactions.

References

An In-depth Technical Guide to Azido-PEG4-TFP Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation and drug development.[1][2][3] Its unique architecture, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester, offers researchers a versatile platform for linking molecules with high efficiency and stability.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed comparison with traditional crosslinkers, experimental protocols for its use, and its application in the development of antibody-drug conjugates (ADCs).

Core Concepts: Understanding the Functionality of this compound

The utility of this compound lies in its two distinct reactive moieties:

  • TFP (2,3,5,6-Tetrafluorophenyl) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines, such as those found on the side chains of lysine residues in proteins.[4][5] TFP esters are notable for their enhanced stability and reactivity compared to the more common N-hydroxysuccinimide (NHS) esters.[4][5][6]

  • Azide Group: This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high specificity and efficiency.[1][2][3] The azide group can react with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7]

  • PEG4 Spacer: The polyethylene glycol spacer provides several advantages, including increased water solubility of the crosslinker and the resulting conjugate, as well as reduced steric hindrance between the conjugated molecules.[1][2][3]

Data Presentation: TFP Ester vs. NHS Ester

The choice of an amine-reactive crosslinker is critical for successful bioconjugation. The following table summarizes the key quantitative and qualitative differences between TFP esters and the more traditional NHS esters.

FeatureTFP EsterNHS EsterReferences
Optimal Reaction pH 7.5 - 8.07.0 - 7.5[1][6]
Hydrolytic Stability More stable, especially at basic pHLess stable, with a half-life of minutes at pH 8[4][8][9]
Reactivity More reactive towards amines in its optimal pH rangeLess reactive compared to TFP esters at pH 7.5-8.0[1]
Water Solubility Lower due to the hydrophobic TFP groupGenerally higher[6]
Reaction Environment May require water-miscible organic solvents (e.g., DMSO, DMF)More suitable for purely aqueous reactions[6][9]

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: protein labeling via the TFP ester and the subsequent click chemistry reaction.

Protocol 1: Amine Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce an azide group for subsequent click chemistry.

Materials:

  • Protein of interest (e.g., antibody)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[10]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[10]

  • Desalting columns or dialysis equipment for purification[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.[10]

    • If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into the reaction buffer.[11][12]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][10]

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[10][12]

  • Labeling Reaction:

    • Add a 10- to 40-fold molar excess of the this compound solution to the protein solution.[13] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight on ice.[10][13]

  • Quenching and Purification:

    • (Optional but recommended) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[11] Incubate for 15 minutes.[11]

    • Remove the unreacted this compound and byproducts using a desalting column or dialysis.[10][12]

  • Storage:

    • Store the azide-labeled protein at 2-8°C, protected from light.[10]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the azide-labeled protein and a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule (e.g., a drug, a fluorescent dye)

  • Azide-free buffer (e.g., PBS, pH 7.4)[10]

Procedure:

  • Reactant Preparation:

    • Prepare the azide-labeled protein in an azide-free buffer.[10]

    • Dissolve the DBCO-functionalized molecule in a compatible solvent.

  • Click Reaction:

    • Add the DBCO-functionalized molecule to the azide-labeled protein solution. A 1.5- to 10-fold molar excess of the DBCO-reagent is often used to drive the reaction to completion.[10][13]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10][11]

  • Purification:

    • Purify the resulting conjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Mandatory Visualization: Diagrams of Key Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.

AmineLabelingWorkflow Protein Protein in Amine-Free Buffer Reaction Incubation (RT, 1-2h or 4°C, overnight) Protein->Reaction AzidoPEG4TFP This compound in DMSO/DMF AzidoPEG4TFP->Reaction Quench Quenching (Optional) Reaction->Quench Purification Purification (Desalting/Dialysis) Quench->Purification AzideLabeledProtein Azide-Labeled Protein Purification->AzideLabeledProtein SPAACWorkflow AzideLabeledProtein Azide-Labeled Protein ClickReaction SPAAC Reaction (RT, 4-12h or 4°C, overnight) AzideLabeledProtein->ClickReaction DBCOMolecule DBCO-Functionalized Molecule DBCOMolecule->ClickReaction Purification Purification ClickReaction->Purification FinalConjugate Final Bioconjugate Purification->FinalConjugate ADCDevelopmentWorkflow cluster_AbMod Antibody Modification cluster_DrugMod Drug Modification cluster_Conjugation Conjugation Antibody Antibody Labeling Amine Labeling Antibody->Labeling + this compound AzideAb Azide-Labeled Antibody Labeling->AzideAb Purification Click Click Reaction AzideAb->Click SPAAC Drug Drug DBCODrug DBCO-Modified Drug Drug->DBCODrug Chemical Synthesis DBCODrug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Purification

References

The Core of Bioconjugation: An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for covalently linking molecules in complex biological environments. Its biocompatibility, high specificity, and efficiency in the absence of cytotoxic catalysts have propelled its widespread adoption in fields ranging from chemical biology and drug delivery to materials science. This in-depth guide provides a technical overview of the core principles of SPAAC, including its mechanism, kinetics, and practical experimental protocols.

The Mechanism: A Catalyst-Free "Click" Reaction

At its heart, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[1][2] Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a metal catalyst.[1][] The driving force for this reaction is the high ring strain of the cyclooctyne, the smallest stable cyclic alkyne.[][4] This strain is released upon the formation of the more stable triazole ring, providing the necessary activation energy for the reaction to occur under physiological conditions.[][5]

The reaction is highly selective, as both the azide and the cyclooctyne are bioorthogonal, meaning they do not typically react with naturally occurring functional groups found in biological systems.[] This allows for the specific labeling and conjugation of biomolecules in their native environment.

Caption: The SPAAC reaction mechanism.

Kinetics and Influencing Factors: Tailoring the Reaction Rate

The rate of a SPAAC reaction is a critical parameter, especially for applications in living systems where rapid labeling is often desired. The reaction follows second-order kinetics, and the rate is influenced by several factors related to the structure of both the cyclooctyne and the azide, as well as the reaction conditions.[6][7]

Cyclooctyne Structure:

  • Ring Strain: Higher ring strain in the cyclooctyne leads to a faster reaction rate. This has led to the development of various cyclooctyne derivatives with enhanced reactivity.[1][4]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can significantly accelerate the reaction.[5]

Azide Structure:

  • Steric Hindrance: Bulky substituents near the azide group can sterically hinder the approach to the cyclooctyne, slowing down the reaction.

  • Electronic Effects: The electronic nature of the azide can also play a role, with electron-donating groups on the azide generally leading to faster reactions with some cyclooctynes.[8][9]

Reaction Conditions:

  • Solvent: While SPAAC can proceed in a variety of solvents, reaction rates can be influenced by solvent polarity.

  • pH and Buffer: The pH of the reaction medium can affect the rate, with higher pH values generally increasing the reaction rate for some cyclooctyne-azide pairs. The choice of buffer can also have a significant impact on the kinetics.[8][9]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[8][9]

Factors_Affecting_SPAAC_Rate cluster_cyclooctyne Cyclooctyne Factors cluster_azide Azide Factors cluster_conditions Condition Factors SPAAC Rate SPAAC Rate Cyclooctyne Structure Cyclooctyne Structure SPAAC Rate->Cyclooctyne Structure Azide Structure Azide Structure SPAAC Rate->Azide Structure Reaction Conditions Reaction Conditions SPAAC Rate->Reaction Conditions Ring Strain Ring Strain Cyclooctyne Structure->Ring Strain Electron-Withdrawing Groups Electron-Withdrawing Groups Cyclooctyne Structure->Electron-Withdrawing Groups Steric Hindrance Steric Hindrance Azide Structure->Steric Hindrance Electronic Effects Electronic Effects Azide Structure->Electronic Effects Solvent Solvent Reaction Conditions->Solvent pH & Buffer pH & Buffer Reaction Conditions->pH & Buffer Temperature Temperature Reaction Conditions->Temperature

Caption: Factors influencing the SPAAC reaction rate.

Quantitative Data: A Comparative Look at Reaction Rates

The choice of cyclooctyne is crucial for optimizing SPAAC reactions. The table below summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard reference azide. This data allows for a direct comparison of their reactivities.

CyclooctyneAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
Bicyclo[6.1.0]nonyneBCN~0.002 - 0.01
DibenzocyclooctyneDIBO~0.1
DibenzocyclooctyneDBCO/ADIBO~0.3 - 1.0
Difluorinated CyclooctyneDIFO~0.4
BiarylazacyclooctynoneBARAC~0.9

Note: Reaction rates can vary depending on the specific reaction conditions (solvent, temperature, etc.). The values presented here are approximate and intended for comparative purposes.

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol provides a general framework for labeling a biomolecule containing an azide or cyclooctyne handle.

Bioconjugation_Workflow A 1. Prepare Biomolecule (with azide or cyclooctyne) C 3. Reaction Incubation (Mix biomolecule and reagent) A->C B 2. Prepare Labeling Reagent (with complementary functionality) B->C D 4. Purification (Remove excess reagent) C->D E 5. Analysis (e.g., SDS-PAGE, Mass Spec) D->E

Caption: A general workflow for SPAAC bioconjugation.

Methodology:

  • Preparation of Reactants:

    • Dissolve the azide- or cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific biomolecule and application.

    • Dissolve the complementary cyclooctyne or azide labeling reagent in a compatible solvent (e.g., DMSO, DMF) to prepare a stock solution.

  • Reaction Setup:

    • Add the labeling reagent stock solution to the biomolecule solution. A molar excess of the labeling reagent (typically 2-10 fold) is often used to ensure complete labeling of the biomolecule.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5% v/v) to avoid denaturation of the biomolecule.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C).

    • The reaction time can range from minutes to several hours, depending on the reactivity of the chosen cyclooctyne-azide pair and the concentrations of the reactants.

  • Purification:

    • Remove the excess, unreacted labeling reagent from the conjugated biomolecule using a suitable purification method, such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

  • Analysis:

    • Confirm the successful conjugation and assess the labeling efficiency using appropriate analytical techniques, such as SDS-PAGE (for proteins), mass spectrometry, or UV-Vis spectroscopy.

Protocol for Determining SPAAC Rate Constants using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a SPAAC reaction and determining its rate constant.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the cyclooctyne and azide in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) of known concentration.

    • In an NMR tube, mix the cyclooctyne and azide solutions at known initial concentrations. It is often convenient to use a pseudo-first-order condition where one reactant is in large excess. An internal standard with a known concentration can be included for accurate quantification.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The temperature of the NMR probe should be carefully controlled and recorded.

  • Data Analysis:

    • Integrate the signals corresponding to a non-overlapping proton on one of the reactants and one of the products in each spectrum.

    • Plot the concentration of the reactant versus time.

    • For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, and the slope will be equal to the second-order rate constant (k). Alternatively, under pseudo-first-order conditions, a plot of ln([Reactant]) versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope. The second-order rate constant can then be calculated by dividing k' by the concentration of the reactant in excess.

References

An In-depth Technical Guide to the Storage and Handling of Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling procedures for Azido-PEG4-TFP ester, a heterobifunctional crosslinker vital in bioconjugation and drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental success, and protecting laboratory personnel.

Compound Properties

This compound is a valuable tool in bioconjugation, featuring an azide group for "click chemistry" reactions and a tetrafluorophenyl (TFP) ester for reaction with primary and secondary amines. The polyethylene glycol (PEG) spacer enhances water solubility. TFP esters are noted for their higher hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters.

PropertyDataReference
Chemical Formula C₁₇H₂₁F₄N₃O₆
Molecular Weight 439.36 g/mol
CAS Number 1807505-33-4
Appearance Solid or viscous liquid
Purity > 90% or > 98% (Varies by supplier)
Spacer Arm Length 17.7 Å (16 atoms)

Storage and Stability

Proper storage is paramount to prevent degradation of this compound. The compound is sensitive to moisture and should be stored under controlled conditions.

ParameterRecommended ConditionReference
Storage Temperature -20°C
Atmosphere Store under an inert atmosphere.
Moisture Hygroscopic; limit exposure to moisture.
Stock Solutions Prepare with dry solvent, freeze when not in use. Can be kept for several days.
Shipping Condition Ambient temperature.

Handling before use: Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.

Solubility

This compound is soluble in a variety of common organic solvents.

SolventSolubilityReference
DMSO Soluble
Acetonitrile (ACN) Soluble
Methanol (MeOH) Soluble
Tetrahydrofuran (THF) Soluble
Ethyl Acetate Soluble
Dichloromethane (DCM) Soluble
DMF Soluble

It is important to use a dry, water-miscible organic solvent such as DMSO or DMF to dissolve the compound before diluting it into the final aqueous reaction buffer, as it does not dissolve easily in water directly.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with care.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary MeasureGuidelineReference
Engineering Controls Use only in a chemical fume hood.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and protective clothing.
Handling Handle only by, or under the close supervision of, qualified personnel. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust.
First Aid - Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.
First Aid - Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers.
First Aid - Inhalation Remove to fresh air.
First Aid - Ingestion Do NOT induce vomiting. Wash out mouth with water and call a physician.
Conditions to Avoid Heat, flames, and sparks.
Materials to Avoid Oxidizing agents.

Experimental Protocols and Workflows

This compound is a heterobifunctional linker used for bioconjugation. The TFP ester reacts with primary amines, while the azide group participates in "click chemistry" reactions.

General Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage cluster_click Click Chemistry A Prepare protein (1-5 mg/mL) in amine-free buffer (e.g., PBS) B Equilibrate this compound vial to room temperature C Dissolve TFP ester in anhydrous DMSO or DMF D Add TFP ester solution to protein solution C->D E Incubate: 2 hours at room temperature or overnight on ice D->E F Remove unreacted reagent (e.g., desalting column) E->F G Store labeled protein at 2-8°C, protected from light F->G H React azide-labeled protein with alkyne-containing molecule G->H

Caption: General workflow for protein labeling using this compound.

Key Experimental Considerations:

  • Buffers: Avoid buffers containing primary amines (e.g., Tris) or azides, which will react with the TFP ester and DBCO (if used in the subsequent click chemistry step), respectively.

  • pH: TFP esters have an optimal reaction pH range of 7.5–8.0.

  • Molar Excess: A molar excess of 1.5–10 equivalents of the labeling reagent can be used to increase conjugation efficiency.

  • Hydrolysis: While more stable than NHS esters, TFP esters can still hydrolyze. Therefore, use the reconstituted TFP-PEG-azide immediately and discard any unused portion.

Safe Handling and Storage Decision Tree

This decision tree provides a logical flow for the safe handling and storage of this compound.

Technical Guide: Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG4-TFP ester, a heterobifunctional crosslinker used in bioconjugation and drug development. It covers the physicochemical properties, detailed experimental protocols, and the underlying chemical workflows.

Core Compound Information

CAS Number: 1807505-33-4

This compound is a versatile molecule featuring an azide (N₃) group on one end and a 2,3,5,6-tetrafluorophenyl (TFP) ester on the other, connected by a 4-unit polyethylene glycol (PEG) spacer. The azide group allows for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while the TFP ester provides a reactive site for primary and secondary amines, such as those found on lysine residues of proteins. The PEG4 spacer enhances the molecule's water solubility and provides spatial separation between the conjugated molecules.

Physicochemical and Technical Data

The properties of this compound are summarized in the table below. Data may vary slightly between suppliers.

PropertyValueReference(s)
CAS Number 1807505-33-4
Molecular Formula C₁₇H₂₁F₄N₃O₆
Molecular Weight 439.36 g/mol
Appearance Solid or viscous liquid; Colorless to light yellow liquid
Purity Typically >95%
Solubility DMSO, Acetonitrile, Methanol, THF, Ethyl Acetate, Dichloromethane
Storage Conditions -20°C, desiccated
Spacer Arm Length 16 atoms (17.7 Å)

TFP Ester vs. NHS Ester Chemistry

TFP esters serve as a highly efficient alternative to the more common N-hydroxysuccinimidyl (NHS) esters for amine acylation. The key advantages include enhanced stability and reactivity under specific conditions.

FeatureTFP (Tetrafluorophenyl) EsterNHS (N-hydroxysuccinimidyl) EsterReference(s)
Hydrolytic Stability More stable against hydrolysisLess stable, readily hydrolyzes in aqueous media
Optimal Reaction pH 7.5 - 8.07.0 - 7.5
Reactivity More reactive towards primary amines within its optimal pH rangeStandard reactivity

Experimental Protocols

This section outlines a general methodology for the two-step bioconjugation process using this compound: (1) Amine labeling via the TFP ester and (2) Click chemistry conjugation via the azide group.

Part 1: Labeling of Amine-Containing Molecules (e.g., Proteins)

This protocol describes the covalent attachment of the Azido-PEG4 linker to a protein through its primary amines.

Materials Required:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.5-8.0)

  • This compound

  • Anhydrous organic solvent (e.g., Dimethylsulfoxide, DMSO, or Dimethylformamide, DMF)

  • Purification tools (e.g., Zeba™ Spin Desalting Columns or dialysis cassettes)

Procedure:

  • Buffer Preparation : Prepare the protein solution in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the reaction. If necessary, perform a buffer exchange via dialysis or desalting column.

  • Reagent Preparation : Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation. Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF. The TFP-ester is moisture-sensitive, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10% to prevent protein denaturation.

  • Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Optimal incubation times may vary depending on the protein and should be optimized.

  • Purification : Remove the unreacted this compound and byproducts using a desalting column or dialysis. This step is crucial to prevent interference in the subsequent click chemistry reaction.

  • Storage : Store the resulting azide-labeled protein under conditions optimal for its stability, typically at 2-8°C or frozen at -20°C.

Part 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of the azide-labeled protein with a molecule containing a dibenzocyclooctyne (DBCO) group.

Materials Required:

  • Azide-labeled protein (from Part 1)

  • DBCO-functionalized molecule

  • Azide-free buffer (e.g., PBS)

Procedure:

  • Reactant Preparation : Prepare the DBCO-containing molecule in a compatible, azide-free buffer.

  • Click Reaction : Mix the azide-labeled protein with the DBCO-functionalized molecule in the desired molar ratio. A 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion.

  • Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction is bio-orthogonal and does not require a copper catalyst, minimizing cellular toxicity.

  • Final Purification : If necessary, purify the final conjugate to remove any unreacted starting materials.

Workflow and Pathway Visualizations

The following diagrams illustrate the key chemical reactions and the overall experimental workflow.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry (SPAAC) Protein Protein (with -NH₂ groups) Reaction1 + Protein->Reaction1 AzidoPEG This compound AzidoPEG->Reaction1 LabeledProtein Azide-Labeled Protein LabeledProtein_ref Azide-Labeled Protein LabeledProtein->LabeledProtein_ref Reaction1->LabeledProtein pH 7.5-8.0 (Stable Amide Bond) DBCO DBCO-Molecule (e.g., Drug, Dye) Reaction2 + DBCO->Reaction2 Conjugate Final Bioconjugate LabeledProtein_ref->Reaction2 Reaction2->Conjugate Copper-Free (Stable Triazole Linkage)

Caption: Bioconjugation workflow using this compound via amine labeling and SPAAC.

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinker designed for the efficient labeling of proteins and other biomolecules. This reagent features a tetrafluorophenyl (TFP) ester group for covalent conjugation to primary amines and a terminal azide group, enabling subsequent bioorthogonal "click" chemistry reactions.[1] The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[1] TFP esters offer a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to their increased hydrolytic stability, especially at the basic pH levels required for efficient amine labeling.[2][3][4] This increased stability allows for more controlled and efficient labeling reactions, resulting in a higher degree of labeling.[3]

These application notes provide a comprehensive protocol for the labeling of proteins with this compound, including reaction optimization, purification of the labeled protein, and quantification of the degree of labeling.

Key Features of this compound:

  • Amine-Reactive TFP Ester: Efficiently reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins to form stable amide bonds.[1]

  • Terminal Azide Group: Provides a handle for subsequent bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

  • PEG4 Spacer: A hydrophilic spacer that improves the solubility of the reagent and the resulting conjugate, and minimizes steric hindrance.[1]

  • Enhanced Stability: TFP esters are less susceptible to hydrolysis in aqueous buffers compared to NHS esters, leading to higher labeling efficiencies.[2][4][5][6]

Data Presentation

Table 1: Comparison of TFP Ester and NHS Ester Reactivity and Stability
FeatureTFP (Tetrafluorophenyl) EsterNHS (N-hydroxysuccinimide) EsterReferences
Optimal Reaction pH 7.5 - 8.07.0 - 7.5[1]
Hydrolytic Stability More stable, especially at basic pH.Prone to hydrolysis, with a half-life in minutes at pH 8.[3][4][5]
Reactivity with Amines More reactive than NHS esters in the optimal pH range.Efficiently reacts with primary amines.[1]
Degree of Labeling Achieves a higher degree of labeling under similar conditions.Lower degree of labeling due to competing hydrolysis.[3]
Table 2: Typical Reaction Parameters for Protein Labeling
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLMore dilute protein solutions may require a higher molar excess of the labeling reagent.[7]
Molar Excess of this compound 10 to 50-foldThe optimal ratio should be determined empirically for each protein. A 20-fold molar excess is a good starting point.[7]
Reaction Buffer Amine-free buffer, pH 7.5 - 8.0 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl)Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and should be avoided.[7]
Reaction Temperature Room temperature or 4°C
Reaction Time 30 minutes to 2 hours at room temperature; 2 hours to overnight at 4°CLonger incubation times can increase the degree of labeling.
Quenching Reagent 1 M Tris-HCl or Glycine, pH 7.5 (final concentration 50-100 mM)To stop the reaction by consuming unreacted TFP ester.

Experimental Protocols

Materials and Equipment
  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis cassettes for purification

  • Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) add_reagent Add TFP Ester to Protein (10-50x molar excess) prep_protein->add_reagent prep_reagent Prepare this compound (10 mM in anhydrous DMSO/DMF) prep_reagent->add_reagent incubate Incubate (RT for 30-120 min or 4°C for 2-12 hr) add_reagent->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Labeled Protein (Desalting column or Dialysis) quench->purify analyze Characterize Labeled Protein (e.g., Degree of Labeling) purify->analyze

Caption: Workflow for protein labeling with this compound.

Detailed Protocol for Protein Labeling
  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the recommended reaction buffer using a desalting column or dialysis.[7]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Vortex to ensure it is fully dissolved. Do not prepare stock solutions for long-term storage as the TFP ester is moisture-sensitive.[7]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess).

    • While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[7]

    • Incubate the reaction at room temperature for 30-120 minutes or at 4°C for 2-12 hours. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Storage of the Labeled Protein:

    • Store the purified azide-labeled protein under the same conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store the protein at -20°C or -80°C.

Protocol for Determining the Degree of Labeling (DOL)

The degree of labeling, which is the average number of azide molecules conjugated to each protein, can be determined using various methods. A common method for azide-labeled proteins that will subsequently be reacted with a fluorescent alkyne is to perform the click reaction and then use spectrophotometry.

  • Perform Click Chemistry: React the azide-labeled protein with an excess of an alkyne-containing fluorescent dye. Purify the fluorescently labeled protein to remove any unreacted dye.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified, fluorescently labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

    • The protein concentration can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[8][9]

      • Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein

      • Where:

        • CF (Correction Factor) = A280 of the free dye / Amax of the free dye.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the dye can be calculated as:

      • Dye Concentration (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its Amax.

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Signaling Pathway/Application Workflow

The primary application of labeling a protein with an azide group is to enable its participation in "click" chemistry. This allows for the highly specific and efficient conjugation of the protein to other molecules, such as fluorescent probes, biotin, or drug molecules, that have a complementary alkyne group.

G cluster_labeling Step 1: Azide Labeling cluster_click Step 2: Click Chemistry Conjugation protein Protein (with primary amines) labeled_protein Azide-Labeled Protein protein->labeled_protein TFP Ester-Amine Reaction (pH 7.5-8.0) reagent This compound reagent->labeled_protein conjugated_protein Conjugated Protein labeled_protein->conjugated_protein Azide-Alkyne Cycloaddition (Click Chemistry) alkyne_molecule Alkyne-Modified Molecule (e.g., Fluorophore, Biotin, Drug) alkyne_molecule->conjugated_protein

Caption: Two-step protein conjugation using this compound.

This two-step approach provides a powerful and versatile method for creating well-defined protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Antibody Conjugation using Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinker designed for the versatile and efficient modification of antibodies and other proteins. This reagent facilitates a two-step conjugation strategy, enabling the precise attachment of a wide range of molecules to an antibody. The tetrafluorophenyl (TFP) ester group provides a highly reactive and hydrolysis-resistant handle for initial antibody modification, while the terminal azide group allows for subsequent bioorthogonal "click chemistry" reactions.

The structure of this compound consists of three key components:

  • TFP (2,3,5,6-Tetrafluorophenyl) Ester: An amine-reactive group that forms a stable covalent amide bond with primary amines, such as the ε-amino group of lysine residues on an antibody.[1][2] TFP esters exhibit greater resistance to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling reactions.[1][2]

  • PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol spacer enhances the solubility of the crosslinker and the resulting antibody conjugate in aqueous buffers.[3][4] It also provides spatial separation between the antibody and the conjugated molecule, which can help to preserve the antibody's native conformation and function.

  • Azide Group (-N₃): A bioorthogonal functional group that does not react with naturally occurring functional groups in biological systems. The azide group is specifically used for "click chemistry" reactions, most commonly with alkyne-containing molecules in either a copper-catalyzed (CuAAC) or a strain-promoted copper-free (SPAAC) cycloaddition reaction.[5][6][7] This allows for the attachment of a second molecule of interest, such as a therapeutic drug, a fluorescent dye, or a nanoparticle.

This two-step approach offers significant advantages in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted biomolecules by providing a controlled and specific method for conjugation.

Principle of the Method

The use of this compound for antibody conjugation follows a two-stage process:

Stage 1: Antibody Modification with this compound

In the first stage, the TFP ester of the crosslinker reacts with primary amine groups on the antibody, primarily the lysine residues, to form a stable amide bond. This reaction results in an "azide-modified antibody." The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.5-8.0) to facilitate the deprotonation of the amine groups, making them more nucleophilic.[2]

Stage 2: Bioorthogonal Click Chemistry

The azide-modified antibody can then be conjugated to a molecule of interest that has been functionalized with an alkyne group. This is achieved through a highly efficient and specific click chemistry reaction. The two most common types are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide-modified antibody with a terminal alkyne-functionalized molecule.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), for reaction with the azide.[6][8] The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5]

The result of this two-step process is a precisely conjugated antibody with a molecule of interest attached via a stable triazole linkage.

Experimental Protocols

Materials and Reagents
  • Antibody to be conjugated (in an amine-free buffer such as PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 100 mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

  • (For Stage 2 - Click Chemistry) Alkyne-functionalized molecule of interest (e.g., DBCO-dye, DBCO-drug)

Protocol 1: Modification of Antibody with this compound

This protocol describes the initial labeling of the antibody with the azide-functionalized PEG linker.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines such as Tris or glycine, or stabilizing proteins like BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit.[9]

  • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[8]

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex to ensure it is fully dissolved. Do not store the stock solution for extended periods.[9]

3. Antibody Labeling Reaction:

  • Calculate the required volume of the this compound stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the TFP ester to the antibody is a good starting point for optimization.[10]

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]

4. Quenching the Reaction:

  • Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted TFP ester.

  • Incubate for 15-30 minutes at room temperature.[9]

5. Purification of the Azide-Modified Antibody:

  • Remove the excess, unreacted this compound and quenching reagent using a size-exclusion chromatography column or by dialysis against PBS.[8]

  • Determine the concentration of the purified azide-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of Azide-Modified Antibody via SPAAC (Click Chemistry)

This protocol describes the second stage of conjugation, where the azide-modified antibody is reacted with a DBCO-functionalized molecule.

1. Preparation of Reagents:

  • Prepare the azide-modified antibody in an azide-free buffer such as PBS.

  • Dissolve the DBCO-functionalized molecule of interest in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

2. Click Chemistry Reaction:

  • Add the DBCO-functionalized molecule to the azide-modified antibody solution. A molar excess of 1.5 to 10 equivalents of the DBCO-molecule is recommended to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.[8]

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[8]

3. Purification of the Final Antibody Conjugate:

  • Purify the antibody conjugate from unreacted DBCO-molecule and other byproducts using size-exclusion chromatography or dialysis.

  • Store the final conjugate at 2-8°C, protected from light if a fluorescent dye was used. For long-term storage, sodium azide can be added to a final concentration of 0.02% (w/v).[8]

Characterization of the Azide-Modified Antibody and Final Conjugate

Proper characterization is crucial to ensure the quality and consistency of the antibody conjugate.

Determination of Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)

The average number of azide linkers or drug molecules per antibody can be determined using several methods:

  • UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum from the antibody, the DOL/DAR can be calculated by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the attached molecule.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated hydrophobic molecules. This technique is particularly useful for determining the distribution of different drug-loaded species in an ADC preparation.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the exact mass of the intact antibody, the light chain, and the heavy chain. The mass shift after conjugation can be used to calculate the DOL/DAR with high accuracy.[3][12] MALDI-TOF MS can also be used, but fragmentation of the azide group can sometimes be observed.[13]

Functional Characterization

It is important to verify that the conjugation process has not compromised the biological activity of the antibody.

  • Antigen Binding Affinity: The binding affinity of the conjugated antibody to its target antigen can be assessed using techniques such as ELISA or surface plasmon resonance (SPR).

  • In Vitro and In Vivo Efficacy: For ADCs, the potency of the conjugate should be evaluated in cell-based cytotoxicity assays and in relevant animal models.

Data Presentation

Table 1: Representative Reaction Parameters for Antibody Modification

ParameterRecommended RangeTypical Value
Antibody Concentration1 - 10 mg/mL2 mg/mL
Molar Excess of this compound5x - 30x15x
Reaction pH7.2 - 8.58.0
Reaction Temperature4°C - 25°C25°C (Room Temp)
Reaction Time1 - 12 hours2 hours
Quenching ReagentTris or Glycine100 mM Tris

Table 2: Characterization of Antibody Conjugates

Characterization MethodInformation ObtainedTypical Results
UV-Vis SpectroscopyAverage DOL/DARDAR of 2-4 for a typical ADC
HIC-HPLCDistribution of drug-loaded speciesA series of peaks corresponding to antibodies with 0, 2, 4, 6, 8 drugs
Mass Spectrometry (ESI-MS)Precise mass of conjugate, DOL/DARMass increase corresponding to the number of attached linkers/drugs
ELISA / SPRAntigen binding affinity (KD)KD should be comparable to the unconjugated antibody
Cell-based AssaysIn vitro potency (IC50)Potent cytotoxicity for target cells, minimal toxicity for non-target cells

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody Modification Antibody Modification (Amine Reaction) Ab->Modification TFP_ester This compound TFP_ester->Modification DBCO_mol DBCO-Molecule Click_Chem Click Chemistry (SPAAC) DBCO_mol->Click_Chem Purify1 Purification 1 (e.g., SEC) Modification->Purify1 Purify2 Purification 2 (e.g., SEC) Click_Chem->Purify2 Purify1->Click_Chem Azide-Modified Antibody Characterization Characterization (MS, HIC, ELISA) Purify2->Characterization Final Conjugate

Caption: Experimental workflow for two-step antibody conjugation.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Antibody-Drug Conjugate (Azido-PEG4 linked) Receptor Tumor Antigen ADC->Receptor Binding Complex ADC-Antigen Complex Receptor->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Drug Release (Linker Cleavage) Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Mechanism of action for a typical antibody-drug conjugate.

References

Application Note: Cell Surface Modification Using Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinking reagent designed for the two-step modification of biological molecules and cell surfaces.[1][2] This linker consists of three key components:

  • Azide Group (-N₃): A functional group that serves as a handle for bioorthogonal "click chemistry" reactions. It can react specifically with terminal alkynes (in copper-catalyzed reactions, CuAAC) or with strained cyclooctynes like DBCO and BCN (in copper-free, strain-promoted reactions, SPAAC).[1][2][3][4]

  • PEG4 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the water solubility of the reagent and its conjugates, reduces steric hindrance, and simplifies the analysis of modified products due to its discrete length.[1][2][4]

  • TFP Ester (2,3,5,6-Tetrafluorophenyl Ester): An amine-reactive functional group that forms stable, covalent amide bonds with primary and secondary amines, such as the lysine residues present on cell surface proteins.[1][5]

TFP esters are an effective alternative to the more common N-hydroxysuccinimide (NHS) esters. They exhibit greater stability against hydrolysis in aqueous solutions and are more reactive towards amines in their optimal pH range of 7.5-8.0.[1][6][7] This stability provides greater control and flexibility during the labeling procedure.[8]

This document provides detailed protocols and data for the application of this compound in modifying live cell surfaces, thereby enabling subsequent conjugation with a wide array of molecules for applications in cell tracking, targeted drug delivery, and advanced imaging.

Data Presentation

Quantitative data for cell surface modification is often application-dependent and requires empirical optimization. However, data from related applications, such as protein labeling and ester stability studies, provide a valuable baseline.

Table 1: Properties of this compound

Property Value Source
Molecular Formula C₁₇H₂₁F₄N₃O₆ [1][2]
Molecular Weight 439.4 g/mol [1][2]
Spacer Arm Length 17.7 Å (16 atoms) [1]
Storage -20°C, desiccated [1][2]

| Solubility | DMSO, DMF, Acetonitrile, Methanol, DCM, THF, Ethyl Acetate |[1][2] |

Table 2: Comparison of TFP Ester and NHS Ester for Amine Coupling

Feature TFP Ester NHS Ester Source
Optimal Reaction pH 7.5 - 8.0 7.0 - 7.5 [1][6]
Hydrolytic Stability More stable, especially under basic conditions Less stable, more susceptible to hydrolysis [1][6][7]
Reactivity More reactive than NHS esters in its optimal pH range Standard reactivity [1]
Bond Formed Stable Amide Bond Stable Amide Bond [3][7]

| Half-life at pH 10 | ~10-fold longer than NHS ester | Shorter half-life |[7] |

Visualizations

// Edges Cell:f1 -> ModifiedCell:f1 [label="pH 7.5 - 8.0\nStable Amide Bond Formation", color="#202124", fontcolor="#202124"]; Reagent -> ModifiedCell:f1 [color="#202124"]; ModifiedCell:f1 -> LeavingGroup [label="Release", style=dashed, color="#5F6368", fontcolor="#5F6368"]; } dot Caption: Reaction mechanism of this compound with a cell surface amine.

G start Start: Harvest and Wash Cells resuspend Resuspend Cells in Amine-Free Buffer (e.g., PBS) at pH 7.5-8.0 start->resuspend prep_reagent Prepare fresh 10 mM This compound in anhydrous DMSO add_reagent Add TFP Ester Solution to Cells (Final Conc. 0.1 - 1 mM) prep_reagent->add_reagent resuspend->add_reagent incubate Incubate at Room Temperature (e.g., 30-60 minutes) add_reagent->incubate quench Optional: Quench reaction with 100 mM Tris or Glycine incubate->quench wash Wash Cells 3x with PBS (Centrifugation & Resuspension) incubate->wash If no quench quench->wash proceed Proceed to Downstream Application (e.g., Click Chemistry) wash->proceed

G cluster_click Bioorthogonal Click Chemistry AzideCell Cell with Surface Azide Groups (N₃) DBCO DBCO-Functionalized Molecule (e.g., DBCO-Fluorophore) AzideCell->DBCO SPAAC (Copper-Free) Fast, Biocompatible Alkyne Alkyne-Functionalized Molecule (e.g., Alkyne-Drug) AzideCell->Alkyne CuAAC (Copper-Catalyzed) Requires Cu(I) catalyst FinalCellDBCO Labeled Cell (Stable Triazole Linkage) DBCO->FinalCellDBCO FinalCellAlkyne Labeled Cell (Stable Triazole Linkage) Alkyne->FinalCellAlkyne

Experimental Protocols

Important Considerations Before Starting:

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction as they will compete with the target amines on the cell surface.[9] Use phosphate-buffered saline (PBS) or borate buffer adjusted to the optimal pH.

  • Reagent Stability: TFP esters are moisture-sensitive.[1] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9][10] Prepare stock solutions immediately before use and discard any unused portion.[9]

  • Optimization: The optimal concentration of this compound and incubation time may vary depending on the cell type and density. A titration experiment is recommended to determine the best conditions that maximize labeling efficiency while minimizing cytotoxicity.

Protocol 1: Cell Surface Labeling with this compound

This protocol is optimized for labeling cells in suspension.

A. Materials Required

  • Cells of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.5-8.0

  • Cell culture medium

  • Microcentrifuge tubes or 15/50 mL conical tubes

  • Hemocytometer or automated cell counter

B. Reagent Preparation

  • Equilibrate the vial of this compound to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO. For example, dissolve ~4.4 mg in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved.

    • Note: This solution should be prepared fresh for each experiment.[9]

C. Cell Preparation

  • Harvest cells and count them to determine the cell density.

  • Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS (pH 7.5-8.0).

  • Repeat the wash step two more times to remove any residual amine-containing compounds from the culture medium.

  • After the final wash, resuspend the cell pellet in PBS (pH 7.5-8.0) to a final concentration of 1-10 x 10⁶ cells/mL.

D. Labeling Reaction

  • Add the 10 mM this compound stock solution to the cell suspension to achieve the desired final concentration (typically 0.1 - 1 mM). A starting concentration of 0.5 mM is recommended for initial optimization.

  • Gently mix the cells and incubate for 30-60 minutes at room temperature with gentle, continuous mixing to prevent cell settling.

  • To stop the reaction, wash the cells. Fill the tube with 10 volumes of cold PBS and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and repeat the wash step two more times to ensure all unreacted ester is removed.

  • After the final wash, resuspend the azide-labeled cells in the appropriate buffer or medium for your downstream application.

Protocol 2: Downstream Click Chemistry Reaction (SPAAC Example)

This protocol describes a general method for conjugating a DBCO-functionalized molecule (e.g., a fluorescent dye) to the azide-labeled cells.

A. Materials Required

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized molecule of interest (e.g., DBCO-Cy5)

  • PBS or other suitable buffer

B. Conjugation Reaction

  • Resuspend the azide-labeled cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

  • Prepare a stock solution of the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).

  • Add the DBCO-reagent to the cell suspension. A 2 to 10-fold molar excess over the estimated number of surface azide groups is a good starting point. For cell surface labeling, a final concentration of 10-100 µM is often effective.

  • Incubate for 30-60 minutes at room temperature or 37°C, protected from light if using a fluorescent dye.

  • Wash the cells three times with PBS by centrifugation (300 x g for 5 minutes) to remove unreacted DBCO-reagent.

  • The dual-labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or in vivo tracking.[11]

References

Applications of Azido-PEG4-TFP Ester in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of drug delivery. Its unique architecture, featuring a tetrafluorophenyl (TFP) ester, a polyethylene glycol (PEG) spacer, and a terminal azide group, enables a two-step sequential conjugation strategy for the development of targeted drug delivery systems. This molecule is particularly instrumental in the construction of antibody-drug conjugates (ADCs) and functionalized nanoparticles.

The TFP ester provides a reactive handle for covalent attachment to primary amines on drug carriers such as antibodies or nanoparticles. TFP esters are known for their high reactivity towards amines and greater hydrolytic stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[1] The terminal azide group serves as a versatile anchor for the subsequent attachment of a payload molecule, typically a therapeutic agent, via highly efficient and bioorthogonal "click chemistry" reactions.[1] This modular approach allows for the precise and controlled assembly of complex drug delivery constructs.

Key Applications in Drug Delivery

The primary application of this compound in drug delivery is the creation of precisely engineered bioconjugates. This is typically achieved through a two-step process:

  • Modification of the Drug Carrier: The TFP ester end of the linker reacts with primary amine groups (e.g., lysine residues) on a targeting moiety, such as a monoclonal antibody or an amine-functionalized nanoparticle. This step introduces an azide-functionalized PEG linker onto the carrier.

  • Payload Attachment via Click Chemistry: The azide-modified carrier is then reacted with a payload molecule (e.g., a cytotoxic drug) that has been pre-functionalized with a complementary reactive group for click chemistry, such as an alkyne or a strained cyclooctyne (e.g., DBCO, BCN). This reaction forms a stable triazole linkage, covalently attaching the drug to the carrier.

This strategy is widely employed in the development of:

  • Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a tumor-targeting antibody, ADCs can selectively deliver the therapeutic agent to cancer cells, thereby increasing efficacy and reducing off-target toxicity. Site-specific conjugation methods are increasingly being used to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic outcomes.[2]

  • Targeted Nanoparticle Systems: this compound can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, magnetic nanoparticles) with targeting ligands (e.g., antibodies, peptides) and therapeutic payloads.[3][4] This enhances the circulation time, tumor accumulation, and cellular uptake of the nanoparticles.

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of antibody-drug conjugates. Researchers should optimize these protocols for their specific antibody, drug, and experimental conditions.

Protocol 1: Azide-Functionalization of an Antibody

This protocol describes the modification of a monoclonal antibody with this compound to introduce azide groups for subsequent click chemistry.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using an appropriate method such as affinity chromatography or buffer exchange into the reaction buffer.

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the antibody (a starting point of 10-20 fold molar excess is recommended).

    • Add the calculated volume of the linker solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.

    • Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay or measuring absorbance at 280 nm).

    • The degree of labeling (DOL), representing the average number of azide linkers per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the fluorescence.

Protocol 2: Drug Conjugation to Azide-Modified Antibody via Click Chemistry

This protocol describes the attachment of an alkyne-functionalized drug to the azide-modified antibody prepared in Protocol 1 using a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-functionalized drug (e.g., DBCO-drug) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified antibody with the alkyne-functionalized drug. A 5-10 fold molar excess of the drug derivative over the antibody is a recommended starting point.

    • The final concentration of the antibody should be in the range of 1-5 mg/mL.

  • Click Reaction:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time may require optimization depending on the specific reactants.

  • Purification:

    • Remove the excess, unreacted drug derivative by a suitable purification method such as size exclusion chromatography (SEC) or dialysis.

  • Characterization of the ADC:

    • Determine the final concentration of the ADC.

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

Data Presentation

The following tables provide examples of the types of quantitative data that should be generated and summarized during the development of a drug delivery system using this compound.

Table 1: Characterization of Azide-Modified Antibody

ParameterMethodResult
Antibody ConcentrationBCA Assay1.8 mg/mL
Degree of Labeling (DOL)MALDI-TOF MS3.2 azides/antibody
Purity (monomer)Size Exclusion Chromatography>98%

Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)

ParameterMethodResult
ADC ConcentrationUV-Vis Spectroscopy1.5 mg/mL
Drug-to-Antibody Ratio (DAR)HIC-HPLC3.1
Purity (monomer)Size Exclusion Chromatography>95%
Endotoxin LevelsLAL Assay< 0.1 EU/mg

Table 3: In Vitro Cytotoxicity of the ADC

Cell LineTarget ExpressionADC IC₅₀ (nM)Free Drug IC₅₀ (nM)
Cancer Cell Line AHigh1.550
Cancer Cell Line BLow15055
Normal Cell LineNegative>100060

Visualizations

Experimental Workflow for ADC Preparation

ADC_Preparation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (Click Chemistry) mAb Monoclonal Antibody (mAb) reaction1 Amine-TFP Ester Reaction (pH 7.5-8.0) mAb->reaction1 linker This compound linker->reaction1 azide_mAb Azide-Modified mAb reaction1->azide_mAb purification1 Purification (Desalting Column) azide_mAb->purification1 reaction2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) purification1->reaction2 drug Alkyne-Functionalized Drug drug->reaction2 adc Antibody-Drug Conjugate (ADC) reaction2->adc purification2 Purification (Size Exclusion Chromatography) adc->purification2

Caption: Workflow for the preparation of an antibody-drug conjugate.

Logical Relationship of this compound Components

Linker_Components cluster_functions Functional Ends linker This compound tfp TFP Ester linker->tfp Reacts with primary amines azide Azide Group linker->azide Participates in 'Click Chemistry' peg PEG4 Spacer linker->peg Provides solubility & spacing antibody Antibody tfp->antibody Conjugates to nanoparticle Nanoparticle tfp->nanoparticle Conjugates to alkyne_drug Alkyne-Drug azide->alkyne_drug Reacts with

Caption: Functional components of this compound.

Conclusion

This compound is a powerful and versatile tool for the development of advanced drug delivery systems. Its well-defined structure and dual reactivity allow for the precise and modular construction of targeted therapies like antibody-drug conjugates and functionalized nanoparticles. The protocols and data presented here provide a framework for researchers to harness the potential of this linker in their drug delivery research and development endeavors. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are critical for achieving reproducible and effective therapeutic outcomes.

References

Application Notes and Protocols: Azido-PEG4-TFP Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a heterobifunctional crosslinker integral to modern bioconjugation and drug development. This reagent facilitates the covalent attachment of a PEGylated azide moiety to primary amines on biomolecules such as proteins, antibodies, and peptides. The key features of this molecule are its tetrafluorophenyl (TFP) ester, which provides enhanced stability against hydrolysis compared to traditional N-hydroxysuccinimide (NHS) esters, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility and reduce steric hindrance, and a terminal azide group for subsequent bioorthogonal "click chemistry" reactions.

These application notes provide a comprehensive overview of the reaction between this compound and primary amines, detailed experimental protocols, and quantitative data to guide researchers in achieving efficient and reproducible bioconjugation.

Reaction Mechanism

The core of the application lies in the reaction between the TFP ester and a primary amine. TFP esters react with the nucleophilic primary amino groups found on the N-terminus of proteins and the side chains of lysine residues to form a stable amide bond.[1][2] This acylation reaction is most efficient under slightly basic conditions (pH 7.5-8.0), where the primary amines are deprotonated and thus more nucleophilic.[3] A significant advantage of TFP esters is their increased resistance to spontaneous hydrolysis in aqueous solutions compared to NHS esters, leading to higher labeling efficiency and better reproducibility.[1][4]

Key Applications

The versatility of this compound makes it a valuable tool in various research and development areas:

  • Antibody-Drug Conjugate (ADC) Development: This reagent is instrumental in the construction of ADCs. An antibody is first labeled with the this compound, introducing an azide handle. Subsequently, a cytotoxic drug payload containing a compatible alkyne group can be "clicked" onto the antibody.

  • Protein and Peptide Labeling: Researchers can introduce an azide group onto a protein or peptide of interest for subsequent modifications, such as the attachment of fluorescent probes, biotin, or other reporter molecules via click chemistry.

  • Surface Modification: The TFP ester can react with amine-functionalized surfaces to introduce azide groups, enabling the immobilization of biomolecules or other entities through click chemistry.

  • Proteomics and Drug Discovery: This linker can be used to create probes for identifying protein-protein interactions or for targeted drug delivery systems.[5]

Quantitative Data: Controlling the Degree of Labeling

Achieving a precise degree of labeling (DoL) is often critical in bioconjugation. The following data, adapted from a study on a similar azide-NHS ester, illustrates a two-step method to control the average DoL.[6][7] In the first step, the protein is reacted with a molar excess of the amine-reactive azide linker. In the second step, a controlled molar ratio of a "click" partner (e.g., a DBCO-functionalized molecule) is added to achieve the target DoL.

Table 1: Molar Excess of Amine-Reactive Azide Linker vs. Incorporation Ratio (I.R.) [6]

Molar Excess of Azide-NHS EsterAchieved Incorporation Ratio (I.R.) of Azide Groups per Antibody
16x5.6
17x7
34x15
51x24

Table 2: Controlling Average Degree of Labeling (aDoL) with a Secondary Click Reagent [6][7]

Initial I.R. of Azide GroupsMolar Ratio of DBCO-Fluorophore to AntibodyTarget aDoLAchieved aDoL (after 24h)
5.62:121.8
72:12~2
74:14~4
156:16~6
248:18~8

Note: The data demonstrates that the final aDoL is determined by the input molar ratio of the click tag in the second reaction, provided the initial incorporation of azide groups is sufficient.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8][9]

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[10]

    • If the protein solution contains primary amines (e.g., Tris or glycine), it must be buffer exchanged into an amine-free buffer.[10]

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[11] Note: Do not prepare stock solutions for long-term storage as the TFP ester will hydrolyze.[10]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the ester over the protein is a good starting point.[10] The optimal ratio should be determined empirically.

    • Slowly add the calculated volume of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TFP ester.

    • Incubate for 15 minutes at room temperature.[11]

  • Purification:

    • Remove the excess, unreacted this compound and quenching reagents by dialysis or using a desalting column.

    • The purified azide-labeled protein is now ready for downstream applications or storage under appropriate conditions.

Protocol 2: Two-Step Labeling for Controlled Degree of Labeling

This protocol is designed for applications where a precise number of molecules need to be conjugated to the protein.

Step 1: Introduction of Azide Groups (as per Protocol 1)

  • Follow steps 1-5 of Protocol 1 to generate the azide-labeled protein. It is recommended to use a higher molar excess of this compound in this step to ensure sufficient azide incorporation for the subsequent reaction.

Step 2: Copper-Free Click Chemistry Reaction

Materials:

  • Azide-labeled protein from Step 1

  • DBCO- or BCN-functionalized molecule (e.g., drug, fluorophore)

  • Reaction Buffer (amine and azide-free, e.g., PBS)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO- or BCN-functionalized molecule in a suitable solvent (e.g., DMSO).

    • In a reaction tube, combine the azide-labeled protein with the DBCO- or BCN-functionalized molecule at a specific molar ratio corresponding to the desired final DoL.

  • Click Reaction:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[8]

    • The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification (Optional):

    • If unreacted DBCO/BCN-molecule needs to be removed, perform purification using size exclusion chromatography or dialysis. In many cases, if the click reagent is the limiting component, the reaction can proceed to completion, making further purification unnecessary.[6][7]

Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange of the protein into an amine-free buffer like PBS.[12]
Hydrolysis of the TFP ester.Always use anhydrous solvents for reconstitution and prepare the reagent solution immediately before use. Equilibrate the reagent vial to room temperature before opening.[11][13]
Low protein concentration.Increase the protein concentration to 2-10 mg/mL.[14]
Protein Precipitation Over-modification of the protein.Reduce the molar excess of the this compound. Optimize the reaction time and temperature.
Solvent incompatibility.Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10%.
Inconsistent Results Inaccurate quantification of protein or reagent.Accurately determine the protein concentration before starting. Use a fresh, high-quality this compound.
Variability in reaction conditions.Maintain consistent reaction times, temperatures, and pH between experiments.

Visualizations

Reaction_Mechanism Reaction of this compound with a Primary Amine reagent This compound N₃-(CH₂CH₂O)₄-C(O)-OTFP product Stable Amide Bond N₃-(CH₂CH₂O)₄-C(O)-NH-R reagent->product Reaction amine Primary Amine R-NH₂ amine->product Nucleophilic Attack leaving_group Tetrafluorophenol HO-TFP product->leaving_group Byproduct

Caption: Reaction of this compound with a primary amine.

ADC_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_step1 Step 1: Antibody Labeling cluster_step2 Step 2: Click Chemistry Conjugation antibody Antibody (mAb) azide_ab Azide-Labeled Antibody antibody->azide_ab reagent This compound reagent->azide_ab purification1 Purification azide_ab->purification1 purified_azide_ab Purified Azide-Labeled Ab purification1->purified_azide_ab Ready for Conjugation adc Antibody-Drug Conjugate (ADC) purified_azide_ab->adc drug_alkyne Alkyne-Modified Drug drug_alkyne->adc purification2 Final Purification adc->purification2

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

References

Application Notes and Protocols for Live Cell Imaging with Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a versatile heterobifunctional crosslinker that serves as a powerful tool for live cell imaging and bioconjugation. This reagent enables the introduction of an azide group onto biomolecules containing primary or secondary amines, such as proteins. The azide group can then be specifically labeled in a secondary step with a fluorescent probe via "click chemistry," allowing for the visualization of dynamic cellular processes in real-time. The tetrafluorophenyl (TFP) ester provides a more hydrolytically stable alternative to the commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules in aqueous environments. The polyethylene glycol (PEG) spacer enhances the water solubility of the molecule.

Principle of Application

The use of this compound in live cell imaging is a two-step process. First, the TFP ester end of the molecule covalently attaches to amine groups on a target biomolecule. This results in the target being tagged with an azide group. In the second step, a fluorescent probe containing a complementary reactive group, such as a cyclooctyne (e.g., DBCO or BCN), is introduced. This probe then specifically and efficiently reacts with the azide tag via a bioorthogonal click chemistry reaction, rendering the target biomolecule fluorescent for imaging. This method is particularly useful for tracking the localization, trafficking, and dynamics of proteins and other amine-containing molecules in living cells.

Key Applications in Live Cell Imaging

  • Protein Labeling and Tracking: Covalently attach azide tags to cell surface or intracellular proteins for subsequent fluorescent labeling and tracking of their movement and localization.

  • Metabolic Labeling: While not a direct application of the TFP ester, the azide group is central to metabolic labeling techniques where azide-modified metabolic precursors are incorporated into newly synthesized biomolecules like glycans, proteins, or lipids. The resulting azide-tagged biomolecules can then be visualized.

  • Cell Surface Modification: Label cell surface proteins to study their distribution, trafficking, and interactions with other cells or molecules.

  • Proximity Labeling: In combination with other techniques, it can be used to label proteins in close proximity to a protein of interest.

Experimental Protocols

1. General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for labeling a purified protein with this compound. Optimization may be required depending on the specific protein and its concentration.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.5-8.0)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 7.5-8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL. Lower concentrations can significantly decrease reaction efficiency.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for at least 1 hour at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted this compound and byproducts by gel filtration chromatography or dialysis against an appropriate buffer.

2. Protocol for Live Cell Imaging of Azide-Tagged Biomolecules

This protocol describes the general steps for fluorescently labeling and imaging azide-tagged biomolecules in live cells using a cyclooctyne-containing fluorescent dye.

Materials:

  • Cells with azide-tagged biomolecules

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Live cell imaging medium

  • Confocal or fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells in a suitable imaging dish or plate and culture under normal conditions.

  • Azide Tagging: Introduce the azide tag into the cells. This can be achieved by treating the cells with a protein that has been pre-labeled with this compound, or through metabolic labeling with an azide-containing precursor.

  • Labeling with Fluorescent Probe:

    • Prepare a stock solution of the cyclooctyne-functionalized fluorescent dye in DMSO.

    • Dilute the dye stock solution in pre-warmed live cell imaging medium to the desired final concentration (typically in the low micromolar range, e.g., 0.5-50 µM, which should be optimized).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the dye-containing imaging medium to the cells.

  • Incubation: Incubate the cells with the fluorescent dye for a specific period (e.g., 10 minutes to 1 hour). The optimal time should be determined experimentally.

  • Washing: Remove the dye-containing medium and wash the cells multiple times with pre-warmed imaging medium to remove unbound dye.

  • Imaging: Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Time-lapse imaging can be performed to track the dynamics of the labeled molecules.

Quantitative Data

The following table summarizes example quantitative data from a study using a similar "click chemistry" approach for labeling newly synthesized proteins in live cells. This data can serve as a starting point for optimizing labeling conditions with this compound.

ParameterConditionResultReference
Dye Concentration 0.5 - 50 µMMean fluorescence increased with increasing dye concentration.
Amino Acid Pulse Length 4 hoursSufficient for significant labeling.
Fluorophore Labeling Time 10 minutesSubstantial labeling of cells was observed.
Fluorescence Enhancement Optimal ConditionsEightfold or higher mean fluorescence enhancement in labeled vs. control cells.

Visualizations

Application Notes and Protocols for Proteomic Studies Using Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-TFP ester is a heterobifunctional chemical probe that has emerged as a powerful tool in chemical biology and proteomics for the identification and quantification of proteins and their interacting partners. This reagent features a tetrafluorophenyl (TFP) ester group for covalent labeling of primary amines on proteins and a terminal azide group for bioorthogonal click chemistry reactions. The integrated polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the labeled biomolecules in aqueous buffers.[1]

The TFP ester provides a highly reactive moiety for efficient and stable amide bond formation with lysine residues and N-termini of proteins. TFP esters are known for their high reactivity and increased stability in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[2][3] The azide group serves as a handle for the subsequent attachment of reporter molecules, such as biotin for enrichment or fluorescent dyes for imaging, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach allows for the versatile and specific analysis of labeled proteins in complex biological samples.

These application notes provide an overview of the utility of this compound in proteomic workflows, including protein labeling, enrichment of labeled proteins, and their subsequent identification and quantification by mass spectrometry. Detailed protocols for these key experimental steps are also provided.

Principle of the Workflow

The use of this compound in proteomic studies follows a general workflow that involves three main stages: protein labeling, bioorthogonal conjugation (click chemistry), and proteomic analysis.

  • Protein Labeling: The TFP ester of the Azido-PEG4-TFP reagent reacts with primary amines on proteins in a cell lysate or a purified protein sample, forming a stable covalent bond. This step introduces an azide moiety onto the labeled proteins.

  • Bioorthogonal Conjugation (Click Chemistry): The azide-labeled proteins are then selectively reacted with a reporter molecule containing a terminal alkyne or a strained cyclooctyne. This "click" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The reporter molecule can be a biotin tag for affinity purification or a fluorescent dye for visualization.

  • Proteomic Analysis: Following the click reaction, the labeled proteins can be enriched (e.g., using streptavidin beads if biotinylated), digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

This workflow enables the selective enrichment and identification of proteins based on their reactivity with the probe, which can be useful for various applications such as identifying drug targets, profiling enzyme activities, and studying protein-protein interactions.

Data Presentation

Quantitative proteomic experiments using this compound, coupled with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), can provide valuable insights into changes in protein abundance or modification under different experimental conditions. The data is typically presented in tables that summarize the identified proteins and their relative quantification.

Below are example tables illustrating how quantitative proteomics data from such an experiment could be presented.

Table 1: Identification and Quantification of Labeled Proteins using SILAC. This table shows a list of proteins identified and quantified in a SILAC experiment where the "heavy" labeled cells were treated with a compound of interest and the "light" labeled cells served as a control. Both proteomes were labeled with this compound to enrich for a specific subset of proteins. The H/L ratio indicates the relative abundance of the protein in the treated versus the control sample.

Protein AccessionGene SymbolProtein NameH/L Ratiop-value
P01234K-RASGTPase KRas2.50.001
Q56789BRAFB-Raf proto-oncogene2.10.005
P98765MEK1Mitogen-activated protein kinase kinase 11.80.012
...............

Table 2: Identification and Quantification of Labeled Proteins using TMT. This table presents data from a TMT-based quantitative proteomics experiment. Multiple samples (e.g., control, treatment 1, treatment 2) can be compared simultaneously. The values represent the relative abundance of each protein across the different conditions.

Protein AccessionGene SymbolProtein NameControlTreatment 1Treatment 2
P11223EGFREpidermal growth factor receptor1.000.521.54
Q33445PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha1.000.951.21
P55667AKT1RAC-alpha serine/threonine-protein kinase1.000.881.35
..................

Experimental Protocols

Here, we provide detailed protocols for the key steps in a typical proteomics workflow using this compound.

Protocol 1: Labeling of Proteins in Cell Lysate with this compound

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer, or a buffer compatible with downstream applications, avoiding primary amines like Tris)

  • Protease and phosphatase inhibitor cocktails

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Protein concentration assay kit (e.g., BCA assay)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Protein Labeling:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO immediately before use.

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., phosphate buffer, pH 7.2-8.0).

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (a molar excess of the reagent over the estimated amount of protein is typically used; optimization may be required).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein sample from Protocol 1

  • Alkyne-biotin or alkyne-fluorophore

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate or THPTA)

  • Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

Procedure:

  • Prepare the following stock solutions:

    • Alkyne-reporter (e.g., 10 mM in DMSO)

    • CuSO4 (e.g., 50 mM in water)

    • Reducing agent (e.g., 100 mM sodium ascorbate in water, freshly prepared)

  • To the azide-labeled protein sample, add the alkyne-reporter to the desired final concentration (typically a molar excess).

  • Add the reducing agent to the reaction mixture.

  • Add CuSO4 to the reaction mixture.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light if using a fluorescent reporter.

  • The biotinylated or fluorescently labeled proteins are now ready for downstream applications.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads

Materials:

  • Biotinylated protein sample from Protocol 2

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer for western blotting, or a buffer compatible with on-bead digestion for mass spectrometry)

Procedure:

  • Equilibrate the streptavidin beads by washing them with a suitable wash buffer.

  • Add the biotinylated protein sample to the equilibrated beads.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding.

  • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry, on-bead digestion is often preferred.

Protocol 4: On-Bead Digestion for Mass Spectrometry

Materials:

  • Protein-bound streptavidin beads from Protocol 3

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

Procedure:

  • Wash the protein-bound beads with digestion buffer.

  • Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add alkylation buffer. Incubate in the dark at room temperature for 20 minutes.

  • Wash the beads with digestion buffer to remove DTT and iodoacetamide.

  • Resuspend the beads in digestion buffer and add trypsin (e.g., 1:50 enzyme-to-protein ratio).

  • Incubate overnight at 37°C with shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Perform a second elution of peptides from the beads with a solution like 0.1% formic acid.

  • Combine the peptide solutions and acidify with formic acid.

  • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the key experimental workflows described in these application notes.

experimental_workflow cluster_labeling Protein Labeling cluster_click Bioorthogonal Conjugation cluster_analysis Proteomic Analysis start Protein Sample (Cell Lysate or Purified Protein) labeling Incubation (Amine Reaction) start->labeling reagent This compound reagent->labeling labeled_protein Azide-Labeled Proteins labeling->labeled_protein click_reaction Click Chemistry (CuAAC or SPAAC) labeled_protein->click_reaction reporter Alkyne-Reporter (Biotin or Fluorophore) reporter->click_reaction tagged_protein Tagged Proteins click_reaction->tagged_protein enrichment Enrichment (e.g., Streptavidin Beads) tagged_protein->enrichment digestion Digestion (e.g., Trypsin) enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data Protein Identification & Quantification lcms->data

Caption: Overall experimental workflow for proteomic studies using this compound.

signaling_pathway_application cluster_experiment Drug Target Identification Workflow control Control Cells (Vehicle Treatment) labeling_control Labeling with This compound control->labeling_control treated Treated Cells (Drug Compound) labeling_treated Labeling with This compound treated->labeling_treated click_control Click Chemistry (Alkyne-Biotin) labeling_control->click_control click_treated Click Chemistry (Alkyne-Biotin) labeling_treated->click_treated enrich_control Streptavidin Enrichment click_control->enrich_control enrich_treated Streptavidin Enrichment click_treated->enrich_treated lcms_analysis Quantitative LC-MS/MS (e.g., SILAC or TMT) enrich_control->lcms_analysis enrich_treated->lcms_analysis target_id Identification of Drug Target(s) (Altered Labeling) lcms_analysis->target_id

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-TFP ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully using this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinking reagent. It contains two reactive groups: an azide group and a tetrafluorophenyl (TFP) ester. The TFP ester reacts with primary amines (like those on the surface of proteins) to form stable amide bonds. The azide group can then be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the molecule to another molecule containing an alkyne group.[1][2][3] The PEG4 spacer is a short, hydrophilic polyethylene glycol chain that increases the water solubility of the reagent and the resulting conjugate.[1][2][3]

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

A2: TFP esters offer two main advantages over N-hydroxysuccinimide (NHS) esters:

  • Greater hydrolytic stability: TFP esters are less susceptible to hydrolysis in aqueous solutions, especially at the basic pH required for efficient amine labeling.[1][2][4][5] This leads to more efficient and reproducible conjugations.

  • Higher reactivity: TFP esters are generally more reactive towards primary amines than NHS esters, particularly in the optimal pH range of 7.5-8.0.[1][2]

Q3: What is the optimal pH for reacting this compound with a protein?

A3: The optimal pH range for the reaction of TFP esters with primary amines is 7.5-8.0.[1][2] A common buffer choice is phosphate-buffered saline (PBS) at a pH of around 7.4, though other non-amine containing buffers like HEPES, carbonate, or borate can also be used.[6]

Q4: How should I store and handle this compound?

A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][3] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][6] The reagent is also hygroscopic and can become tacky if exposed to air for extended periods.[1][2] It is best to prepare solutions of the reagent immediately before use and discard any unused portion.[6]

Q5: In what solvent should I dissolve this compound?

A5: this compound is not readily soluble in aqueous buffers. It should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][3][6]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation of this compound to the protein Hydrolysis of the TFP ester: The reagent is moisture-sensitive and can hydrolyze if not handled properly.Ensure the reagent is brought to room temperature before opening. Use anhydrous DMSO or DMF to prepare the stock solution immediately before use.
Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) which compete with the protein for reaction with the TFP ester.Use a non-amine containing buffer such as PBS, HEPES, or borate at a pH of 7.5-8.0. If necessary, perform a buffer exchange on your protein sample before the reaction.[6]
Suboptimal reaction conditions: The molar ratio of the reagent to the protein may be too low, or the incubation time may be too short.Increase the molar excess of this compound to the protein (a 10 to 50-fold molar excess is a good starting point).[7] Increase the incubation time (2 hours at room temperature or overnight at 4°C are typical).[6]
Low or no "click" reaction yield after successful TFP ester conjugation Presence of interfering substances: The buffer for the click chemistry step may contain azides, which will compete with your azide-labeled protein.Ensure that all buffers used in the click chemistry step are azide-free.[6]
Inefficient click chemistry conditions: The concentration of reactants may be too low, or the catalyst (if using CuAAC) may be inactive.For click chemistry, keep the concentrations of the azide- and alkyne-containing molecules as high as possible.[8] If using CuAAC, ensure the copper source and reducing agent are fresh.
Removal of unreacted this compound: Excess, unreacted this compound can interfere with the subsequent click reaction.Purify the azide-labeled protein after the TFP ester conjugation step to remove any unreacted reagent. Desalting columns or dialysis are effective methods.[6]
Poor reproducibility between experiments Batch-to-batch variability in reagent activity: This can be due to improper storage or handling leading to hydrolysis.Always handle the reagent as recommended (store at -20°C, bring to room temperature before opening). Consider aliquoting the reagent upon receipt to minimize freeze-thaw cycles and exposure to moisture.
Inconsistent reaction parameters: Small variations in pH, temperature, or incubation time can affect the outcome.Carefully control all reaction parameters. Ensure accurate measurement of reagent and protein concentrations.

Data Presentation

Table 1: Comparison of TFP Ester and NHS Ester Hydrolysis Rates on a Surface

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0>1000~600
8.0~600~180
10.0~360~39

Data adapted from a study on self-assembled monolayers, demonstrating the greater hydrolytic stability of TFP esters compared to NHS esters.[9]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.[6] If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Reagent Preparation:

    • Allow the vial of this compound to come to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[10]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C on a rotator.[6]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1 M Tris-HCl to a final concentration of 100 mM).

    • Incubate for 15 minutes at room temperature to quench any unreacted TFP ester.[10]

  • Purification:

    • Remove the excess, unreacted reagent and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.[6]

  • Characterization (Optional but Recommended):

    • The degree of labeling (DOL) can be determined using various methods, such as UV-Vis spectroscopy if the azide or PEG linker has a chromophore, or by mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift upon conjugation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing protein_prep Prepare Protein in Amine-Free Buffer conjugation Incubate Protein and Reagent Mixture protein_prep->conjugation reagent_prep Dissolve Azido-PEG4-TFP Ester in Anhydrous DMSO reagent_prep->conjugation quenching Add Quenching Buffer (e.g., Tris) conjugation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification characterization Characterize Conjugate (e.g., Mass Spec) purification->characterization click_reaction Proceed to Click Chemistry purification->click_reaction troubleshooting_logic start Low Conjugation Yield? check_reagent Reagent Handled Properly? (Anhydrous solvent, RT equilibration) start->check_reagent Yes check_buffer Buffer Amine-Free? check_reagent->check_buffer Yes solution_reagent Improve Reagent Handling check_reagent->solution_reagent No check_conditions Reaction Conditions Optimal? check_buffer->check_conditions Yes solution_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->solution_buffer No solution_conditions Increase Molar Excess or Incubation Time check_conditions->solution_conditions No success Successful Conjugation check_conditions->success Yes solution_reagent->start solution_buffer->start solution_conditions->start

References

Technical Support Center: Tetrafluorophenyl (TFP) Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetrafluorophenyl (TFP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of TFP esters during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of TFP esters in your work.

Troubleshooting Guide: Preventing TFP Ester Hydrolysis

This guide addresses common issues encountered during the use of TFP esters and provides step-by-step solutions to minimize hydrolysis and maximize conjugation efficiency.

Issue 1: Low Conjugation Yield or Inconsistent Results

  • Possible Cause: Hydrolysis of the TFP ester before or during the conjugation reaction. TFP esters, while more stable than N-hydroxysuccinimide (NHS) esters, are still susceptible to hydrolysis, especially in aqueous environments at basic pH.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Reagent Handling and Storage:

      • Ensure TFP esters are stored in a desiccator at -20°C.[4][6]

      • Before opening, allow the reagent vial to warm to room temperature to prevent moisture condensation.[6][7]

      • Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[6][7]

    • Solvent and Buffer Preparation:

      • Use anhydrous, amine-free solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions of the TFP ester.[7]

      • Prepare stock solutions immediately before use, as the ester is less stable in solution.[7]

      • For conjugation reactions in aqueous buffers, use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.[7] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester.[7]

    • Reaction pH:

      • Maintain the reaction pH in the optimal range of 7.5-8.0 for efficient conjugation to primary amines.[6] While TFP esters are more stable at basic pH than NHS esters, very high pH will still accelerate hydrolysis.[1][3]

    • Reaction Concentration:

      • Use a higher concentration of the protein or biomolecule to be labeled (ideally ≥ 2 mg/mL) to favor the aminolysis (conjugation) reaction over hydrolysis.[7][8]

Issue 2: Complete Failure of Conjugation Reaction

  • Possible Cause: Complete hydrolysis of the TFP ester stock solution.

  • Troubleshooting Steps:

    • Assess Stock Solution Integrity:

      • If the TFP ester was dissolved in a solvent that was not anhydrous, or if the solution was stored for an extended period, it has likely hydrolyzed. Discard the solution and prepare a fresh one using high-purity, anhydrous solvent.

    • Verify Solvent Quality:

      • Ensure that the solvent (e.g., DMSO, DMF) is of high quality and has been stored properly to prevent water absorption. Older bottles of solvents may have absorbed atmospheric moisture.

    • Analytical Verification (Optional):

      • If available, use techniques like HPLC to analyze the purity of the TFP ester reagent and to check for the presence of the hydrolyzed carboxylic acid byproduct.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are TFP esters and why are they used in bioconjugation?

A1: Tetrafluorophenyl (TFP) esters are amine-reactive chemical groups used to label biomolecules, such as proteins and oligonucleotides, that contain primary or secondary amines.[3][5] They react with amines to form stable amide bonds.[4][5] The primary advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against spontaneous hydrolysis, particularly at the basic pH conditions often used for amine labeling.[1][3][4][5] This leads to more efficient and reproducible conjugation reactions.[4]

Q2: How does the stability of TFP esters compare to NHS esters?

A2: TFP esters are significantly more resistant to hydrolysis than NHS esters, especially at neutral to basic pH. This extended stability in aqueous solutions provides a larger window for the conjugation reaction to occur, resulting in higher labeling efficiencies.[1][12]

Q3: What is the optimal pH for conjugation reactions using TFP esters?

A3: The optimal pH for reacting TFP esters with primary amines is typically between 7.5 and 8.0.[6] While the conjugation rate increases with pH, the rate of hydrolysis also increases.[1] This pH range offers a good compromise between efficient amine labeling and minimal ester hydrolysis. For some applications, a pH up to 9.0 can be used.[13]

Q4: Can I use Tris buffer for my conjugation reaction?

A4: No, you should not use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. The primary amine in the buffer will compete with the amine groups on your target biomolecule, leading to low or no labeling of your target.[7] Recommended buffers include PBS, HEPES, and borate buffers.[7]

Q5: How should I store my TFP ester reagents?

A5: TFP ester reagents should be stored at -20°C and protected from moisture, preferably in a desiccator.[4][6] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent water from condensing on the cold reagent.[6][7]

Data Presentation

The following table summarizes the hydrolytic stability of TFP esters compared to NHS esters at different pH values, demonstrating the superior stability of TFP esters.

pHEster TypeHalf-life (t₁/₂)
7.0TFP Ester~10.5 hours
7.0NHS Ester~4-5 hours
8.0TFP Ester~6.5 hours
8.0NHS Ester~1 hour
10.0TFP Ester~6 hours
10.0NHS Ester~39 minutes

Data adapted from a study on self-assembled monolayers. The absolute values may vary for TFP esters in solution, but the trend of increased stability compared to NHS esters is consistent.[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with TFP Esters

This protocol provides a general guideline for conjugating a TFP ester-activated molecule (e.g., a fluorescent dye) to a protein.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[8][13]

    • If the protein solution contains any amine-containing substances (e.g., Tris, glycine, or ammonium salts), they must be removed by dialysis or buffer exchange into the reaction buffer.[14]

  • TFP Ester Stock Solution Preparation:

    • Allow the vial of TFP ester to warm to room temperature before opening.

    • Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][14]

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add a calculated amount of the TFP ester stock solution. A 10- to 20-fold molar excess of the TFP ester over the protein is a common starting point.[7]

    • Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours.[7][14]

  • Reaction Quenching:

    • Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[14] This will quench any unreacted TFP ester.

    • Incubate for an additional 15-30 minutes.

  • Purification of the Conjugate:

    • Remove the unreacted TFP ester and byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Protocol 2: Monitoring TFP Ester Hydrolysis via HPLC

This protocol outlines a method to assess the stability of a TFP ester in a specific buffer.

  • Sample Preparation:

    • Prepare a stock solution of the TFP ester in an anhydrous organic solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis.

  • Time-Course Incubation:

    • Incubate the sample at a controlled temperature (e.g., room temperature).

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench any further hydrolysis by adding a strong acid (e.g., trifluoroacetic acid) or by immediately injecting it onto the HPLC.

  • HPLC Analysis:

    • Use a reverse-phase HPLC column (e.g., C18).

    • Employ a gradient elution method with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at a wavelength where both the TFP ester and its hydrolyzed carboxylic acid product absorb.[9]

  • Data Analysis:

    • Identify the peaks corresponding to the intact TFP ester and the hydrolyzed product based on their retention times (the hydrolyzed product is typically more polar and elutes earlier).

    • Calculate the percentage of intact TFP ester remaining at each time point by integrating the peak areas.

    • Plot the percentage of remaining TFP ester versus time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Mechanism cluster_reaction Competing Reactions in TFP Ester Conjugation TFP_Ester Biomolecule-TFP Ester Conjugate Stable Amide Bond (Desired Product) TFP_Ester->Conjugate Aminolysis (pH 7.5-8.0) Hydrolyzed Inactive Carboxylic Acid (Side Product) TFP_Ester->Hydrolyzed Hydrolysis Amine Target Biomolecule (Primary Amine) Water Water (H₂O)

Caption: Competing reaction pathways for a TFP ester.

Experimental_Workflow start Start: TFP Ester Reagent prep_reagent 1. Warm TFP Ester to RT 2. Prepare fresh stock in anhydrous DMSO/DMF start->prep_reagent conjugation Mix Reagents and Incubate (RT, 1-2h or 4°C, 2-4h) prep_reagent->conjugation prep_biomolecule Prepare Biomolecule in Amine-Free Buffer (e.g., PBS, pH 7.5-8.3) prep_biomolecule->conjugation quenching Quench with Tris or Glycine (50-100 mM final conc.) conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification end End: Purified Conjugate purification->end

Caption: Workflow for bioconjugation using TFP esters.

Troubleshooting_Tree decision decision solution solution start Low/No Conjugation Yield check_buffer Buffer contains primary amines? start->check_buffer check_solvent TFP ester stock prepared in anhydrous solvent and used fresh? check_buffer->check_solvent No sol_buffer Solution: Use amine-free buffer (PBS, HEPES). check_buffer->sol_buffer Yes check_ph Reaction pH in 7.5-8.3 range? check_solvent->check_ph Yes sol_solvent Solution: Prepare fresh TFP ester stock in anhydrous solvent. check_solvent->sol_solvent No check_storage TFP ester stored correctly (-20°C, dry)? check_ph->check_storage Yes sol_ph Solution: Adjust pH of reaction buffer. check_ph->sol_ph No sol_storage Solution: Discard old reagent and use properly stored TFP ester. check_storage->sol_storage No end Re-run experiment check_storage->end Yes sol_buffer->end sol_solvent->end sol_ph->end sol_storage->end

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Purification of Proteins Labeled with Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG4-TFP ester for protein labeling and purification.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a TFP ester over an NHS ester for amine labeling?

A1: Tetrafluorophenyl (TFP) esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at the slightly basic pH conditions (pH 7.5-8.5) typically used for labeling primary amines on proteins.[1][2] This enhanced stability to hydrolysis allows for longer reaction times, which can lead to more consistent and reproducible labeling outcomes.[1][2]

Q2: What is the optimal pH for labeling proteins with this compound?

A2: The optimal pH range for reacting TFP esters with primary amines (such as the side chain of lysine residues) is between 7.5 and 8.0.[1][2] In this range, the primary amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the TFP ester, while the ester itself maintains reasonable stability.

Q3: How can I remove unreacted this compound after the labeling reaction?

A3: Unreacted this compound can be removed using several methods based on size exclusion. Common techniques include dialysis, diafiltration, or using desalting columns such as Zeba™ Spin Desalting Columns.[3] These methods efficiently separate the small molecule PEG reagent from the much larger labeled protein.

Q4: Which chromatographic method is best for purifying my azido-labeled protein?

A4: The choice of chromatographic method depends on the specific properties of your protein and the impurities you need to remove.

  • Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated protein from smaller, unreacted protein and excess PEG reagent.[] To achieve a good separation between the native and PEGylated protein, a molecular weight difference of at least two-fold is generally recommended.[5]

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point.[] This change in charge can be exploited to separate PEGylated proteins from their unlabeled counterparts using IEX.[][6] It can also be effective in separating proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[6]

  • Hydrophobic Interaction Chromatography (HIC): The attachment of PEG chains can alter the hydrophobicity of a protein.[5] HIC can be used to separate labeled from unlabeled protein based on this difference in hydrophobicity.[5][7] It can be a powerful secondary purification step after IEX or SEC.[8]

Q5: How can I determine the degree of labeling (DoL) of my azido-PEGylated protein?

Troubleshooting Guides

Low Labeling Efficiency
Potential Cause Recommended Solution
Hydrolysis of this compound Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them for extended periods.[3]
Suboptimal Reaction pH Ensure the pH of your reaction buffer is between 7.5 and 8.0. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer.[1][2]
Presence of Primary Amines in Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the TFP ester. If necessary, exchange the protein into an appropriate buffer before labeling.
Insufficient Molar Excess of PEG Reagent Increase the molar excess of the this compound to the protein. A 10- to 40-fold molar excess is a common starting point, but this may require optimization depending on the protein concentration and number of available amines.[3]
Low Protein Concentration For optimal labeling, maintain a protein concentration of at least 2 mg/mL.[] Dilute protein solutions may require a higher molar excess of the labeling reagent.
Protein Aggregation During or After Labeling
Potential Cause Recommended Solution
High Protein Concentration While a minimum concentration is recommended for efficient labeling, excessively high concentrations can promote aggregation. Consider performing the labeling reaction at a slightly lower protein concentration if aggregation is observed.
Changes in Protein Surface Properties PEGylation can alter the surface hydrophobicity of the protein, which may lead to aggregation. Include excipients such as arginine or non-ionic detergents (e.g., Tween-20) at low concentrations in the labeling or storage buffer to help maintain protein solubility.[11]
Inappropriate Buffer Conditions Ensure the pH and ionic strength of the buffer are optimal for your specific protein's stability. Perform small-scale pilot experiments to determine the ideal buffer conditions.
Inefficient Purification of Labeled Protein
Potential Cause Recommended Solution
Poor Resolution in Size Exclusion Chromatography (SEC) Ensure a significant difference in hydrodynamic radius between the labeled and unlabeled protein. For small proteins, a larger PEG chain may be necessary to achieve adequate separation. Optimize column length, flow rate, and mobile phase composition for better resolution.
Co-elution in Ion Exchange Chromatography (IEX) The change in surface charge after labeling may be insufficient for separation. Adjust the pH of the mobile phase to maximize the charge difference between the labeled and unlabeled protein. A shallower salt gradient during elution can also improve resolution.[12]
Protein Not Binding to HIC Column The hydrophobicity of your protein may have decreased after PEGylation. Increase the concentration of the "salting-out" salt (e.g., ammonium sulfate) in your binding buffer to promote hydrophobic interactions.[11]
Low Protein Recovery from Purification Column Non-specific binding to the chromatography resin can lead to low recovery. Consider adding a small amount of a non-ionic detergent to the mobile phase. Ensure the column is thoroughly cleaned and regenerated between runs. For some desalting columns, protein recovery is typically >85%.[3] With HIC, yields of ~85% have been reported.[7]

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Protein Concentration for Labeling ≥ 2 mg/mLHigher concentrations generally lead to more efficient labeling.[]
Molar Excess of this compound 10x - 40xThis is a starting range and should be optimized for each specific protein and desired degree of labeling.[3]
Reaction pH 7.5 - 8.0Optimal for balancing amine reactivity and TFP ester stability.[1][2]
Reaction Time 1 - 2 hours at room temperatureCan be extended or performed at 4°C overnight.
Protein Recovery (Zeba™ Columns) > 85%Typical recovery for desalting columns.[3]
Protein Recovery (HIC) ~85%Reported yield for purification of monoPEGylated RNase A.[7]

Experimental Protocols

Protocol 1: Labeling of Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.5.

    • If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the appropriate labeling buffer using a desalting column or dialysis.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved. Do not store the stock solution.

  • Labeling Reaction:

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess) over the protein.

    • Add the calculated volume of the PEG reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent:

    • Following incubation, remove the unreacted this compound by applying the reaction mixture to a desalting column equilibrated with your desired storage or purification buffer.

    • Follow the manufacturer's instructions for the desalting column to collect the purified, labeled protein.

Protocol 2: Purification of Azido-Labeled Protein using SEC

Materials:

  • Azido-labeled protein sample (with excess reagent removed)

  • Size Exclusion Chromatography (SEC) system

  • Appropriate SEC column (select based on the molecular weight of your protein and the PEG conjugate)

  • SEC mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Injection:

    • Filter your azido-labeled protein sample through a 0.22 µm filter to remove any aggregates.

    • Inject the filtered sample onto the equilibrated SEC column.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate appropriate for your column.

    • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, should elute earlier than the unlabeled protein.

    • Collect fractions corresponding to the different peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to confirm the separation of the higher molecular weight PEGylated protein from the unlabeled protein and any other impurities.

    • Pool the fractions containing the purified azido-labeled protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_cleanup Initial Cleanup cluster_purification Purification cluster_analysis Analysis & Final Product start Start: Protein of Interest buffer_exchange Buffer Exchange (if needed) (e.g., into PBS, pH 7.5) start->buffer_exchange labeling_reaction Labeling Reaction (1-2h at RT or O/N at 4°C) buffer_exchange->labeling_reaction reagent_prep Prepare this compound (10 mM in anhydrous DMSO) reagent_prep->labeling_reaction desalting Remove Excess Reagent (Desalting Column/Dialysis) labeling_reaction->desalting purification_choice Purification Method desalting->purification_choice sec Size Exclusion Chromatography (SEC) purification_choice->sec Size-based iex Ion Exchange Chromatography (IEX) purification_choice->iex Charge-based hic Hydrophobic Interaction Chromatography (HIC) purification_choice->hic Hydrophobicity-based analysis Analysis (SDS-PAGE, MS, etc.) sec->analysis iex->analysis hic->analysis final_product Purified Azido-Labeled Protein analysis->final_product

Caption: Workflow for labeling and purifying proteins with this compound.

troubleshooting_logic cluster_labeling_issues Check Labeling Efficiency cluster_purification_issues Check Purification Step cluster_solutions Solutions start Problem: Low Yield of Purified Labeled Protein check_labeling Analyze pre-purification sample (e.g., SDS-PAGE shift assay) start->check_labeling labeling_ok Labeling is efficient check_labeling->labeling_ok check_purification Analyze flow-through and wash fractions labeling_ok->check_purification Yes optimize_labeling Optimize Labeling: - Check reagent quality - Adjust pH (7.5-8.0) - Increase molar excess - Remove amine buffers labeling_ok->optimize_labeling No loss_in_purification Protein lost during purification check_purification->loss_in_purification optimize_purification Optimize Purification: - Check buffer pH/salt - Ensure proper column choice - Investigate non-specific binding - Rule out aggregation loss_in_purification->optimize_purification Yes

Caption: Logical flow for troubleshooting low yields of purified protein.

References

Optimizing Azido-PEG4-TFP Ester Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Azido-PEG4-TFP esters. This guide focuses on the critical role of pH and other experimental parameters to ensure successful conjugation to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting Azido-PEG4-TFP ester with a primary amine?

A1: The optimal pH for conjugating TFP esters to primary amines is in the range of 7.5 to 9.0.[1][2][3][4] TFP esters are more reactive and stable than their NHS ester counterparts, with an optimal reaction pH range that is slightly higher.[3][4][5] For protein labeling, a sodium bicarbonate buffer at pH 8.5 to 9.0 is often recommended.[1][6]

Q2: How does the reactivity of TFP esters compare to NHS esters?

A2: TFP esters are generally more reactive and less susceptible to hydrolysis in aqueous solutions compared to NHS esters.[3][5][7] This increased stability provides a larger window for the conjugation reaction to proceed efficiently.[8]

Q3: What buffers should be used for the conjugation reaction?

A3: Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers within the pH range of 7-9.[2][9] A 0.1–0.2 M sodium bicarbonate buffer at pH 9.0 is specifically recommended for TFP esters.[1] Avoid buffers containing primary amines such as Tris or glycine, as they will quench the reaction.[10][11]

Q4: Can I dissolve this compound directly in aqueous buffer?

A4: No, TFP esters, including this compound, have low water solubility due to the hydrophobic nature of the TFP group.[3][12] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[2][11][12]

Q5: How can I stop the reaction?

A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[13] A final concentration of 50-100 mM Tris can be used to stop the reaction.[2] Another option is to add hydroxylamine.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amine and reduced nucleophilicity.[14]Increase the pH of the reaction buffer to the optimal range of 7.5-9.0.[1][2][3][4] Consider using a 0.1-0.2 M sodium bicarbonate buffer at pH 9.0.[1]
Hydrolysis of TFP ester: The TFP ester has hydrolyzed due to exposure to moisture or prolonged incubation in aqueous buffer at a high pH.[2][5][15]Prepare stock solutions of the TFP ester in anhydrous DMSO or DMF immediately before use.[2][12] Avoid prolonged storage of the reagent in aqueous solutions.
Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule for the TFP ester.[10][16]Use an amine-free buffer such as PBS, HEPES, or bicarbonate.[2][9] Ensure all solutions are free from contaminating amines.
Low protein/molecule concentration: The concentration of the target molecule is too low, which can decrease the reaction efficiency.[1][2]For optimal results, the protein concentration should be at least 2 mg/mL.[1][8] For protein concentrations below 5 mg/mL, a higher molar excess of the TFP ester (20- to 50-fold) may be required.[2]
No Conjugation Inactive TFP ester: The this compound has completely hydrolyzed due to improper storage or handling. TFP esters are moisture-sensitive.[2][10][12]Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][10][12] Use a fresh vial of the reagent.
Incorrect buffer composition: The buffer contains substances that interfere with the reaction.Verify the composition of all buffers and solutions used. Low concentrations of sodium azide (≤ 3 mM) are generally tolerated, but higher concentrations can interfere.[15]
Precipitation during reaction Poor solubility of the TFP ester or labeled molecule: The TFP ester or the resulting conjugate may have limited solubility in the aqueous reaction buffer.The addition of a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) in which the TFP ester was dissolved can help maintain solubility.[3]

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) at a concentration of 2-10 mg/mL.[1][6]

    • If the protein solution contains primary amines (e.g., from a Tris-based buffer), perform a buffer exchange into a suitable reaction buffer.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.[2][12]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1][13]

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution. A 10- to 20-fold molar excess of the TFP ester is typically recommended for proteins at a concentration of ≥ 5 mg/mL.[2] For more dilute protein solutions, a higher excess (up to 50-fold) may be necessary.[2]

    • Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours.[2][6] Protect from light if the azide is part of a light-sensitive molecule.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove excess, unreacted TFP ester and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[2][14]

Key Reaction Parameters Summary
ParameterRecommended Condition
pH 7.5 - 9.0[1][2][3][4]
Buffer Amine-free (e.g., PBS, Bicarbonate, Borate)[2][9]
Reagent Solvent Anhydrous DMSO or DMF[2][12]
Protein Concentration ≥ 2 mg/mL[1][8]
Molar Excess of TFP Ester 10-50 fold[2]
Reaction Time 1-2 hours at RT or 2-4 hours on ice[2][6]
Quenching Agent Tris or Glycine buffer[10][13]

Visualizing the Workflow

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.5-9.0) conjugation 3. Conjugation Reaction (Add TFP ester to protein, incubate) protein_prep->conjugation Target Protein tfp_prep 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF) tfp_prep->conjugation Labeling Reagent quenching 4. Quench Reaction (Add Tris or Glycine buffer) conjugation->quenching Labeled Protein Mixture purify 5. Purify Conjugate (Desalting column or dialysis) quenching->purify Quenched Reaction analyze 6. Analyze Product purify->analyze Purified Conjugate

Caption: A flowchart illustrating the key steps in a typical protein labeling experiment using this compound.

Logical Relationship of pH and Reaction Components

ph_optimization cluster_conditions Reaction Conditions cluster_legend pH Effect amine Primary Amine (-NH2) conjugation Successful Conjugation (Stable Amide Bond) amine->conjugation Nucleophilic Attack no_reaction No Reaction (Protonated Amine) tfp This compound tfp->conjugation hydrolysis TFP Ester Hydrolysis (Inactive Reagent) tfp->hydrolysis competing reaction ph pH ph->amine affects protonation state ph->tfp influences hydrolysis rate low_ph Low pH (<7.0) leads to protonated, unreactive amine. optimal_ph Optimal pH (7.5-9.0) favors nucleophilic amine and minimizes hydrolysis. high_ph High pH (>9.0) increases the rate of TFP ester hydrolysis.

Caption: A diagram showing the influence of pH on the reaction between a primary amine and this compound, highlighting desired and competing outcomes.

References

Technical Support Center: Removing Excess Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted Azido-PEG4-TFP ester following a bioconjugation reaction. Proper purification is critical for the success of subsequent downstream applications, such as "click" chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove excess this compound after the labeling reaction?

It is critical to remove any unreacted this compound to prevent complications in subsequent experimental steps. The unreacted TFP ester can react with other primary amine-containing molecules in your downstream application, leading to undesirable side-products and inaccurate results. Furthermore, excess reagent can interfere with the purification and characterization of your final conjugate[1].

Q2: What are the most effective methods for removing the unreacted reagent?

The most common and effective methods for removing excess this compound are based on size exclusion chromatography and dialysis. These techniques separate the small, unreacted PEG reagent from the much larger, labeled protein or molecule.

  • Size Exclusion Chromatography (SEC): This includes the use of desalting columns (often in a spin format for rapid buffer exchange) or traditional gel filtration columns. This method is fast and efficient for removing small molecules from protein solutions[1][2].

  • Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The smaller, unreacted reagent diffuses out into a large volume of buffer, while the larger, labeled molecule is retained. This method is suitable for larger sample volumes but is more time-consuming[1][2].

Q3: How should I stop the reaction before purification?

Before proceeding to purification, the reaction should be "quenched" to deactivate any remaining reactive TFP esters. This is accomplished by adding a buffer that contains primary amines, such as Tris or glycine. These amines will react with and cap any remaining TFP esters, preventing further labeling of your target molecule[2][3].

Q4: How do I select the best purification method for my experiment?

The choice of purification method depends on factors such as your sample volume, the molecular weight of your target molecule, and the required processing time.

Method Principle Advantages Disadvantages Typical Sample Volume Time Required
Spin Desalting Columns Size Exclusion ChromatographyFast, high recovery, easy to useLimited to small sample volumes per column10 µL to 4 mL[2]< 15 minutes
Dialysis Size Diffusion Across a Semi-permeable MembraneHandles large sample volumes, gentle on samplesTime-consuming (requires hours to overnight), requires large buffer volumes0.1 mL to 30 mL[2]4 hours to overnight

Experimental Workflow and Protocols

The overall process involves three key stages: the labeling reaction, quenching the unreacted reagent, and purification of the final conjugate.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Quenching cluster_2 Phase 3: Purification cluster_3 Final Product A 1. Prepare Protein Solution (Amine-free buffer, pH 7.5-8.0) B 2. Dissolve this compound (Anhydrous DMSO or DMF) C 3. Add TFP Ester to Protein (Incubate for 30-60 min at RT or 2h on ice) D 4. Quench Reaction (Add Tris or Glycine buffer) C->D E 5. Choose Purification Method D->E F Spin Desalting Column E->F Small Volume (< 4 mL) G Dialysis E->G Large Volume (> 0.1 mL) H Purified Azide-Labeled Protein F->H G->H

Caption: General experimental workflow for protein labeling and purification.

Protocol 1: Removal of Excess Reagent Using a Spin Desalting Column

This protocol is ideal for rapid purification of small sample volumes.

Materials:

  • Labeled protein sample (quenched)

  • Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns)[1]

  • Equilibration Buffer (e.g., PBS, amine- and azide-free)

  • Microcentrifuge

  • Collection tubes

Methodology:

  • Column Preparation: Remove the column's bottom closure and place it in a collection tube. Loosen the cap.

  • Equilibration: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage solution. Place the column in a new collection tube.

  • Buffer Exchange: Add your desired amine-free equilibration buffer to the top of the resin bed. Centrifuge again for 2 minutes at 1,500 x g. Repeat this step 2-3 times, discarding the flow-through each time.

  • Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply your quenched reaction sample to the center of the compact resin bed.

  • Purification: Centrifuge the column for 2 minutes at 1,500 x g to elute the purified, labeled protein.

  • Storage: The collected eluate contains your purified protein. Store at 2-8°C or as appropriate for your specific protein[1].

Protocol 2: Removal of Excess Reagent Using Dialysis

This protocol is suitable for larger sample volumes where processing time is not a critical constraint.

Materials:

  • Labeled protein sample (quenched)

  • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassette) with an appropriate Molecular Weight Cut-Off (MWCO)[2]

  • Dialysis Buffer (e.g., PBS, amine- and azide-free), at least 200 times the sample volume

  • Stir plate and stir bar

  • Beaker or container for the dialysis buffer

Methodology:

  • Membrane Hydration: If required, prepare and hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load your quenched reaction sample into the dialysis device.

  • Dialysis: Place the sealed device into the container with the dialysis buffer. Ensure the buffer is being gently stirred.

  • Buffer Changes: Perform the dialysis for at least 4 hours at 4°C. For optimal results, change the dialysis buffer 2-3 times during this period. For complete removal, dialysis can be performed overnight.

  • Sample Recovery: Carefully remove your purified sample from the device. The sample is now ready for downstream applications or storage.

Troubleshooting Guide

Encountering issues? This guide addresses common problems and provides actionable solutions.

G cluster_legend Legend Start Problem Detected After Purification Q1 Is the final conjugate yield low? Start->Q1 Q2 Is unreacted TFP ester still present? Start->Q2 Q3 Is the downstream click reaction failing? Start->Q3 Q1->Q2 No Sol1a Solution: - Verify protein concentration before purification. - Ensure MWCO of dialysis membrane is correct. - Check for protein precipitation. Q1->Sol1a Yes Q2->Q3 No Sol2a Solution: - Ensure quenching step was performed correctly. - Do not overload the desalting column; split the sample if necessary. - Increase dialysis time and number of buffer changes. Q2->Sol2a Yes Sol3a Solution: - Re-purify the conjugate to remove any remaining TFP ester. - Confirm the presence of the azide group using an appropriate analytical method. Q3->Sol3a Yes Sol1b Solution: - Optimize the molar excess of the TFP ester in the reaction. - Ensure reaction buffer pH is optimal (7.5-8.0). Problem Problem Decision Decision Point Solution Potential Solution

Caption: A logical troubleshooting guide for post-purification issues.

Problem: Low conjugation efficiency in the downstream click reaction.

  • Possible Cause: Incomplete removal of the unreacted this compound may be inhibiting the subsequent reaction.

  • Solution: The presence of excess, unquenched reagent can interfere with downstream processes. It is crucial to ensure the quenching and purification steps are thoroughly performed. Consider re-purifying your labeled molecule to remove any remaining contaminants[1].

Problem: The TFP ester appears to have hydrolyzed before reacting with the protein.

  • Possible Cause: TFP esters, while more stable than NHS esters, are still sensitive to moisture[4][5]. The reagent may have been exposed to moisture before use, or the stock solution in DMSO/DMF was stored improperly.

  • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation[2][4]. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused portion of the solution[1][2].

Problem: The labeling reaction did not work, and there is no product.

  • Possible Cause: The buffer used for the reaction contained primary amines (e.g., Tris, glycine), which competed with the target protein for the TFP ester.

  • Solution: Ensure your protein is in an amine-free buffer, such as PBS, at a pH between 7.5 and 8.0 before adding the this compound[2][4][5]. If necessary, perform a buffer exchange on your protein sample before starting the labeling reaction[2].

References

impact of buffer choice on Azido-PEG4-TFP ester reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile crosslinker. Here you will find troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer choice on the reactivity of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on buffer-related problems.

Problem Possible Cause Solution
Low or no labeling of my amine-containing molecule. Incorrect buffer pH. The reaction between the TFP ester and a primary amine is most efficient at a pH of 7.5-8.0.[1][2][3] At lower pH, the amine is protonated and less nucleophilic.Ensure your reaction buffer is within the optimal pH range of 7.5-8.0. Use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[4][5]
Presence of primary amines in the buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the TFP ester.[6]Use a buffer that is free of primary amines. If your protein is in a Tris-based buffer, exchange it for an amine-free buffer like PBS before starting the conjugation.[6]
Hydrolysis of the TFP ester. Although more stable than NHS esters, TFP esters can still hydrolyze, especially at high pH or with prolonged exposure to aqueous environments.[7][8][9][10][11]Prepare fresh solutions of this compound immediately before use.[2][4] Avoid storing the reagent in aqueous buffers. Dissolve it in an anhydrous organic solvent like DMSO or DMF first, and then add it to your aqueous reaction mixture.[4]
Inconsistent labeling results between experiments. Variable buffer pH. Small changes in pH can significantly affect the rate of both the desired amine reaction and the competing hydrolysis reaction.[12]Prepare fresh buffer for each experiment and verify the pH before use. Consider using a more concentrated buffer to maintain pH stability, especially for large-scale reactions.[13]
Moisture contamination of the this compound. The reagent is moisture-sensitive, and exposure to humidity can lead to hydrolysis before it is even added to the reaction.[2][4]Always allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[2][4] Store the reagent at -20°C in a desiccated environment.[1][2]
Precipitation of the reagent in the reaction mixture. Low aqueous solubility. TFP esters can be less soluble in water compared to their NHS ester counterparts due to the hydrophobicity of the TFP group.[8][14]Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[4][15] Ensure the final concentration of the organic solvent in your reaction is low enough to not affect your biomolecule (typically <10%).
Unexpected side reactions or loss of azide functionality. Presence of reducing agents. Reducing agents in the buffer can interfere with the stability of the azide group.[5]If possible, avoid using buffers containing reducing agents like DTT or TCEP when working with the azide functionality.

Frequently Asked Questions (FAQs)

Reagent and Buffer Selection

Q1: What is the optimal buffer and pH for reacting this compound with a primary amine?

A1: The optimal pH range for the reaction of a TFP ester with a primary amine is 7.5-8.0.[1][2][3] Suitable amine-free buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES buffer

  • Borate buffer

  • Carbonate/bicarbonate buffer[4][5]

Q2: Can I use Tris buffer for my conjugation reaction?

A2: No, you should avoid buffers containing primary amines, such as Tris or glycine.[6] These will compete with your target molecule for reaction with the TFP ester, leading to significantly lower labeling efficiency.[6]

Q3: How does the stability of this compound compare to the NHS ester equivalent?

A3: TFP esters are significantly more stable towards hydrolysis in aqueous solutions, particularly at basic pH, compared to N-hydroxysuccinimidyl (NHS) esters.[7][8][9][10][11] This increased stability allows for more efficient and reproducible labeling.[16]

Reaction Conditions and Protocol

Q4: How should I prepare and store this compound?

A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[2][4] It is recommended to dissolve the reagent in an anhydrous water-miscible organic solvent such as DMSO or DMF immediately before use and not to prepare aqueous stock solutions for storage.[4][6]

Q5: What is the recommended molar excess of this compound for labeling a protein?

A5: The optimal molar excess of the crosslinker to your protein needs to be determined empirically. A common starting point is a 1.5 to 10-fold molar excess.[4] The required excess will depend on the concentration of your protein and the desired degree of labeling.

Q6: What is the typical reaction time for the conjugation?

A6: A typical reaction time is 2 hours at room temperature or overnight on ice.[4] The optimal time may vary depending on the specific reactants and concentrations.

Azide Functionality

Q7: Does the buffer choice affect the azide group on this compound?

A7: While the primary concern with buffer choice is the reactivity of the TFP ester, it is also important to avoid components that can react with the azide. For instance, reducing agents should be avoided if possible as they can interfere with azide stability.[5]

Q8: What reactions can the azide group participate in after conjugation?

A8: The azide group is designed for "click chemistry" reactions. It can react with:

  • Terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free.[4]

  • Phosphine-labeled molecules through a Staudinger ligation.[17]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the use of this compound and the influence of buffer conditions.

ParameterValueBuffer/ConditionsSource
Optimal Reaction pH for TFP ester with amines 7.5 - 8.0Amine-free buffers (e.g., PBS, HEPES, Borate)[1][2][3]
Optimal Reaction pH for NHS ester with amines 7.0 - 7.5Amine-free buffers[1][2]
TFP Ester Hydrolysis Stability More stable than NHS esters, especially at basic pH. Stable for several hours at basic pH.Aqueous buffers[7][8][9][10]
NHS Ester Hydrolysis Half-life at pH 8 Measured in minutes.Aqueous buffer[8]

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Buffer Exchange: If your protein of interest is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer at pH 7.5-8.0, such as PBS. This can be done using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the concentration of your protein to 1-5 mg/mL in the reaction buffer.[4]

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature.[2][4] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[4]

  • Reaction: Add the calculated amount of the this compound stock solution to your protein solution. The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight on ice.[4]

  • Purification: Remove the unreacted this compound and byproducts using a desalting column, dialysis, or size exclusion chromatography.

  • Storage: Store the labeled protein at 2-8°C, protected from light.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Buffer_Exchange Buffer Exchange (Amine-free, pH 7.5-8.0) Prepare_Protein Prepare Protein Solution (1-5 mg/mL) Buffer_Exchange->Prepare_Protein Add_Reagent Add Reagent to Protein Prepare_Reagent Prepare Fresh Azido-PEG4-TFP Ester in DMSO/DMF Prepare_Reagent->Add_Reagent Incubate Incubate (2h @ RT or O/N @ 4°C) Add_Reagent->Incubate Purify Purify Labeled Protein (e.g., Desalting Column) Incubate->Purify Store Store Labeled Protein (2-8°C, protected from light) Purify->Store

Caption: Experimental workflow for labeling proteins with this compound.

buffer_impact cluster_optimal Optimal Conditions (pH 7.5-8.0) cluster_suboptimal Suboptimal Conditions Azido_PEG4_TFP This compound Amine_Reaction Desired Reaction: Amine + TFP Ester -> Amide Bond Azido_PEG4_TFP->Amine_Reaction Favored Hydrolysis Side Reaction: Hydrolysis of TFP Ester Azido_PEG4_TFP->Hydrolysis Competing Competing_Reaction Side Reaction: Primary Amine Buffers (e.g., Tris) Azido_PEG4_TFP->Competing_Reaction Competing Low_pH Low Reactivity: Protonated Amine (pH < 7) Azido_PEG4_TFP->Low_pH Inhibited

Caption: Impact of buffer choice on this compound reactivity.

References

Technical Support Center: Scaling Up Azido-PEG4-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG4-TFP ester reactions. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up this critical bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over NHS esters for bioconjugation?

A1: this compound offers several advantages over its N-hydroxysuccinimide (NHS) ester counterpart. The tetrafluorophenyl (TFP) ester is significantly more stable in aqueous solutions, particularly at the slightly basic pH conditions optimal for amine-reactive conjugations (pH 7.5-8.0).[1][2][3][4] This increased stability reduces the rate of hydrolysis, which is a competing side reaction that can significantly lower the yield of the desired conjugate.[2][5] While both form stable amide bonds, the higher stability of TFP esters provides a wider time window for the reaction and can lead to more consistent and reproducible results, especially in large-scale reactions where reaction times may be longer.[4]

Q2: What is the optimal pH for this compound reactions, and how critical is it to maintain this pH during scale-up?

A2: The optimal reaction pH for TFP esters is generally between 7.5 and 8.0.[1][3] Maintaining a stable pH is critical during scale-up. Deviations from this range can lead to increased hydrolysis of the TFP ester at higher pH or incomplete reaction at lower pH. In large-scale batches, localized pH shifts can occur due to inefficient mixing, leading to variability in product quality. Therefore, robust pH monitoring and control are essential for a successful scale-up.

Q3: What are the common solvents for dissolving this compound, and are there any compatibility issues to consider at a larger scale?

A3: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN).[3] For bioconjugation reactions, the reagent is typically dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[6] When scaling up, it is crucial to use anhydrous solvents to prevent premature hydrolysis of the TFP ester. The final concentration of the organic solvent in the reaction mixture should be minimized, as it can potentially affect the stability and conformation of the protein or biomolecule being conjugated.

Q4: How should this compound be stored to ensure its stability and reactivity?

A4: To maintain its reactivity, this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[3] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to prepare stock solutions in an anhydrous solvent immediately before use and to discard any unused portion of the reconstituted reagent.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of TFP ester: Exposure to moisture or prolonged reaction time at high pH.Use anhydrous solvents. Ensure the reaction pH is maintained within the optimal range (7.5-8.0). Consider shorter reaction times or lower temperatures.
Suboptimal pH: pH of the reaction buffer is too low for efficient amine reactivity.Verify the pH of the reaction buffer and adjust as necessary. Use a robust buffering system.
Inefficient Mixing: Poor distribution of the this compound in a large-volume reaction.Optimize the mixing parameters (e.g., impeller speed, type of agitator) to ensure homogeneous reaction conditions. For very large scales, consider using a continuous flow reactor.
Inactive Biomolecule: The primary amine on the target molecule is not accessible or has been degraded.Confirm the purity and activity of the biomolecule before the reaction.
Product Aggregation High local concentration of the PEG reagent: This can be a problem in large, poorly mixed reactors.Add the this compound solution slowly and with vigorous mixing. A continuous flow reactor can also mitigate this issue by providing rapid and efficient mixing.
Solvent-induced denaturation: The organic solvent used to dissolve the PEG reagent may be affecting the protein structure.Minimize the amount of organic solvent in the final reaction mixture. Screen for alternative, more protein-friendly co-solvents if necessary.
Inconsistent Batch-to-Batch Results Variability in raw materials: Inconsistent quality of the this compound or the biomolecule.Implement rigorous quality control testing for all incoming raw materials.
Poor process control: Fluctuations in reaction parameters such as temperature, pH, and mixing.Implement strict process controls with in-process monitoring to ensure all parameters are within the defined range.
Scale-dependent effects: Changes in heat and mass transfer as the reaction scale increases.Conduct process characterization studies to understand the impact of scale on the reaction and adjust parameters accordingly.
Difficult Purification Presence of unreacted reagents and byproducts: Inefficient removal of excess this compound and its hydrolysis products.Optimize purification methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for the specific scale. Consider the use of a quenching agent to react with any remaining active ester before purification.
Formation of multiple PEGylated species: Non-specific conjugation leading to a heterogeneous product mixture.Optimize the reaction stoichiometry and conditions to favor the desired degree of labeling. Site-specific conjugation strategies may be necessary for a homogeneous product.

Data Presentation

The following table provides an illustrative comparison of key parameters for scaling up an this compound conjugation reaction. Please note that these values are representative and will require optimization for specific applications.

Parameter Lab Scale (10 mg) Pilot Scale (1 g) Manufacturing Scale (100 g)
Reactant A (Biomolecule) 10 mg1 g100 g
This compound (Molar Excess) 5 - 10 equivalents3 - 7 equivalents2 - 5 equivalents
Reaction Volume 1 mL100 mL10 L
Reaction Time 1 - 2 hours2 - 4 hours4 - 8 hours
Temperature 25°C20 - 25°C15 - 20°C (with cooling)
pH 7.87.8 ± 0.27.8 ± 0.1 (with automated control)
Mixing Vortexing/Stir barOverhead mechanical stirrerImpeller with baffles
Typical Yield (Desired Product) 70 - 85%60 - 75%55 - 70%
Purity (by HPLC) >95%>95%>95%
Purification Method Size-Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF) followed by SECMulti-step chromatography (e.g., IEX, HIC) and TFF

Experimental Protocols

General Laboratory-Scale Protocol for Protein Conjugation (1 mg scale)
  • Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.8).

  • Protein Solution: Dissolve 1 mg of the protein in 0.5 mL of the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the calculated amount of the this compound solution (typically a 5-10 molar excess) to the protein solution with gentle vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagent and byproducts.

Conceptual Large-Scale Protocol for Antibody Conjugation (10 g scale)
  • System Preparation: Prepare and sterilize a 20 L jacketed reactor with an overhead stirrer and probes for pH and temperature monitoring.

  • Buffer and Antibody Preparation: Transfer 5 L of reaction buffer (100 mM potassium phosphate, 150 mM NaCl, pH 7.8) to the reactor. Add 10 g of the antibody and mix until fully dissolved. Adjust the temperature to 20°C.

  • Reagent Preparation: In a separate, dry vessel, dissolve the required amount of this compound (e.g., 3 molar equivalents) in anhydrous DMSO.

  • Conjugation Reaction: Slowly add the this compound solution to the reactor containing the antibody with controlled mixing. Monitor the pH and adjust with a dilute acid or base solution as needed to maintain pH 7.8 ± 0.1.

  • Incubation and Monitoring: Allow the reaction to proceed for 4-6 hours at 20°C. Take samples at regular intervals to monitor the progress of the reaction by HPLC.

  • Quenching: Once the desired level of conjugation is reached, add a quenching reagent (e.g., Tris buffer) to a final concentration of 50 mM to react with any remaining active ester.

  • Purification: Concentrate and purify the conjugate using tangential flow filtration (TFF) to remove unreacted PEG reagent, followed by preparative chromatography for final polishing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_buffer Prepare Reaction Buffer reaction Combine Reagents & Incubate prep_buffer->reaction prep_protein Prepare Protein Solution prep_protein->reaction prep_reagent Dissolve this compound in Anhydrous Solvent prep_reagent->reaction monitoring In-process Monitoring (e.g., HPLC) reaction->monitoring quenching Quench Reaction monitoring->quenching purify Purify Conjugate (e.g., SEC, TFF) quenching->purify analysis Characterize Final Product purify->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield check_hydrolysis Check for Ester Hydrolysis start->check_hydrolysis check_ph Verify Reaction pH check_hydrolysis->check_ph No solution_hydrolysis Use Anhydrous Solvents Optimize Reaction Time/Temp check_hydrolysis->solution_hydrolysis Yes check_mixing Evaluate Mixing Efficiency check_ph->check_mixing No solution_ph Adjust Buffer pH Use Stronger Buffer check_ph->solution_ph Yes check_reagents Assess Reagent Quality check_mixing->check_reagents No solution_mixing Increase Agitation Consider Flow Reactor check_mixing->solution_mixing Yes solution_reagents Use Fresh, High-Quality Reagents check_reagents->solution_reagents Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

A Researcher's Guide to Control Experiments for Azido-PEG4-TFP Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Azido-PEG4-TFP ester with alternative amine-labeling reagents and details the essential control experiments required to ensure specific and efficient conjugation. The information is intended for researchers, scientists, and drug development professionals engaged in bioconjugation.

This compound is a heterobifunctional crosslinker used in a two-step bioconjugation process.[1] First, the tetrafluorophenyl (TFP) ester group reacts with primary amines (like the side chain of lysine residues) on a target molecule to form a stable amide bond.[2][3] This introduces a PEGylated azide group onto the target. Second, the azide group can be reacted with an alkyne-containing molecule via copper-catalyzed (CuAAC) or strain-promoted copper-free (SPAAC) azide-alkyne cycloaddition, a process commonly known as "click chemistry".[4][5]

Comparison of Amine-Reactive Esters

The choice of the amine-reactive ester is critical for successful labeling. TFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, which allows for more control and longer reaction times.[2][6] However, other alternatives like sulfodichlorophenyl (SDP) esters offer even greater hydrolytic stability.[6][7]

FeatureTFP EsterNHS EsterSDP Ester
Leaving Group 2,3,5,6-TetrafluorophenolN-HydroxysuccinimideSulfodichlorophenol
Relative Hydrolytic Stability Moderate (More stable than NHS)[3][8]Low (Prone to hydrolysis)[6][8]High (Significantly more stable)[6][7]
Optimal Reaction pH 7.5 - 8.0[3]7.0 - 8.5[8][9]~8.6[6]
Bond Formed Stable Amide Bond[2]Stable Amide Bond[9]Stable Amide Bond[7]
Key Advantage Good balance of reactivity and stability[6]Widely used and documented[10]Excellent stability, allowing time-controlled reactions[6]
Primary Disadvantage Less stable than SDP esters[7]Short half-life in aqueous buffers, especially at higher pH[8]May require longer reaction times than TFP or NHS esters[6]

Experimental Workflows and Protocols

A successful labeling strategy involves two key stages: amine labeling followed by azide-alkyne cycloaddition.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Azide-Alkyne Cycloaddition (SPAAC) Prot Target Protein (with primary amines) Mix Reaction Incubation (pH 7.5-8.0, RT, 1-2h) Prot->Mix Reagent This compound (dissolved in anhydrous DMSO/DMF) Reagent->Mix Purify Purification (Desalting column) Mix->Purify AzideProt Azide-Labeled Protein Purify->AzideProt Click Copper-Free Click Reaction (RT, 1-2h to overnight) AzideProt->Click Alkyne DBCO-labeled Molecule Alkyne->Click Final Final Conjugate Click->Final

Caption: A two-step workflow for bioconjugation using this compound.

Protocol 1: Protein Labeling with this compound

This protocol is a general guideline and should be optimized for the specific protein and application.

Materials:

  • Protein of interest (1-5 mg/mL)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[8]

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free, azide-free buffer, pH 7.5-8.0.[4][11]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or similar amine-containing buffer.[12]

  • Desalting columns for purification.[4]

Procedure:

  • Prepare the protein in the Reaction Buffer. If the protein solution contains amine-based buffers (like Tris) or preservatives (like sodium azide), they must be removed by dialysis or buffer exchange.[11][13]

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][14]

  • Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11] Do not store the reconstituted ester.[11]

  • Add a calculated molar excess (e.g., 10-20 fold) of the dissolved ester to the protein solution. The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically.[11]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted ester.[12]

  • Remove unreacted this compound and byproducts using a desalting column or dialysis.[4][14]

  • Determine the degree of labeling (DoL) if required for the application.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-labeled protein and a molecule containing a dibenzylcyclooctyne (DBCO) group.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Dissolve the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).

  • Combine the azide-labeled protein and the DBCO-functionalized molecule in the reaction buffer. A 1.5 to 3-fold molar excess of the DBCO reagent over the protein is typically sufficient.

  • Incubate the reaction for 1-2 hours at room temperature or at 37°C to increase the reaction rate.[4] Some reactions may be incubated overnight.

  • The resulting conjugate can be purified by size-exclusion chromatography or other methods if necessary to remove excess DBCO reagent.

Essential Control Experiments

Running a comprehensive set of controls is crucial for interpreting results and troubleshooting issues like low yield or non-specific signaling.

G Start Experimental Goal: Specific Protein Conjugation Q1 Is the TFP-ester labeling specific to the primary amines? Start->Q1 Q2 Is the azide-alkyne click reaction specific and efficient? Start->Q2 C1 Control 1: No-Ester Control (Protein + Buffer only) Q1->C1 Tests for non-specific binding of detection reagents C2 Control 2: Quenched-Ester Control (Pre-hydrolyze or quench ester before adding to protein) Q1->C2 Confirms reactivity of the TFP ester is required C3 Control 3: No-Alkyne Control (Azide-Protein + Buffer only) Q2->C3 Tests for non-specific signal from the azide-labeled protein C4 Control 4: No-Azide Control (Unlabeled Protein + Alkyne probe) Q2->C4 Tests for non-specific binding of the alkyne probe

Caption: Logical flow of control experiments for a two-step labeling process.

Control ExperimentPurposeMethodologyExpected Outcome
1. No-Ester Control To ensure that the final signal is not due to non-specific binding of the alkyne probe or other detection reagents to the unlabeled protein.Run a parallel sample of the protein through the entire protocol (steps 1 and 2) but omit the this compound.No signal should be detected, confirming that the alkyne probe does not bind non-specifically to the protein.
2. Quenched-Ester Control To confirm that the labeling is a result of the reactive TFP ester and not from non-covalent interactions with the linker itself.Incubate the this compound in an amine-containing buffer (e.g., Tris) to quench the TFP ester before adding it to the protein solution. Proceed with the rest of the protocol.No signal should be detected, proving that a reactive ester is necessary for conjugation.
3. No-Alkyne (DBCO) Control To verify that the azide-labeled protein does not generate a signal on its own.Perform the labeling with this compound (Protocol 1), but in the second step (Protocol 2), add only buffer/solvent instead of the DBCO-labeled molecule.No signal should be detected. This is a crucial control for fluorescent probes to check for autofluorescence.
4. No-Azide Control To confirm that the alkyne (DBCO) probe does not react non-specifically with the unmodified protein.Use the unlabeled protein and subject it to the click reaction conditions with the DBCO-labeled molecule (Protocol 2).No signal should be detected, confirming the bioorthogonal nature of the click reaction.[4]

References

Azido-PEG4-TFP Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linker can be critical to the success of an application. Azido-PEG4-TFP ester has emerged as a versatile heterobifunctional linker, offering a strategic advantage in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison: TFP Esters vs. NHS Esters

The decision to use a tetrafluorophenyl (TFP) ester over the more traditional N-hydroxysuccinimide (NHS) ester often comes down to a trade-off between stability and reaction conditions. TFP esters are known to be less susceptible to spontaneous hydrolysis, particularly in aqueous solutions with a basic pH.[1][2] This increased stability can lead to more efficient and reproducible labeling of biomolecules.[3]

FeatureThis compoundAzido-PEG4-NHS EsterPentafluorophenyl (PFP) Ester
Reactive Group 2,3,5,6-Tetrafluorophenyl esterN-hydroxysuccinimide esterPentafluorophenyl ester
Target Functional Group Primary amines (e.g., lysine residues)Primary amines (e.g., lysine residues)Primary and secondary amines
Optimal Reaction pH 7.5 - 8.57.0 - 8.0Higher than NHS esters
Hydrolytic Stability More stable than NHS esters, especially at basic pH. Stable for several hours at basic pH.[2]Less stable; half-life can be minutes at pH 8.[1]More stable than NHS esters.
Reaction Efficiency Can achieve a higher degree of labeling than NHS esters under similar conditions.[4]Efficient, but can be compromised by hydrolysis.High reaction efficiency.
Solubility The TFP group is hydrophobic, which may require the use of co-solvents like DMSO or DMF.Generally more water-soluble than TFP esters.More hydrophobic than NHS esters.
Click Chemistry Handle AzideAzideAzide

Experimental Data: Hydrolytic Stability

The enhanced stability of TFP esters is a key performance indicator. The following table summarizes the kinetic data for the hydrolysis of TFP and NHS esters under different pH conditions.

pHTFP Ester Half-lifeNHS Ester Half-life
7.0 ~3.8 hours~2 hours
8.0 ~1.2 hours~24 minutes
10.0 ~6.5 hours~39 minutes

Note: Data is extrapolated from studies on self-assembled monolayers and may vary for soluble esters.

This data clearly indicates that as the pH increases into the optimal range for amine coupling, TFP esters exhibit significantly greater stability, which can translate to higher effective concentrations of the reagent over the course of the reaction and potentially higher conjugation yields.

Applications and Logical Workflow

This compound is a dual-function molecule. The TFP ester allows for covalent attachment to a primary amine on a biomolecule, such as a protein or antibody. The azide group then serves as a handle for a subsequent "click" chemistry reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step process allows for the precise and efficient construction of complex bioconjugates.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry Protein Protein/Peptide (with primary amines) Azido_Protein Azido-labeled Protein Protein->Azido_Protein TFP ester reaction pH 7.5-8.5 Azido_PEG4_TFP This compound Azido_PEG4_TFP->Azido_Protein Final_Conjugate Final Bioconjugate Azido_Protein->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-containing Molecule (e.g., drug, probe) Alkyne_Molecule->Final_Conjugate PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation ADC_Synthesis_Workflow Antibody Monoclonal Antibody Conjugation Conjugation & Click Antibody->Conjugation Linker_Drug This compound + Alkyne-Drug Linker_Drug->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Analysis Characterization (DAR, etc.) ADC->Analysis

References

The Influence of PEG Linker Length: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of how the length of polyethylene glycol (PEG) linkers impacts the performance of antibody-drug conjugates, PROTACs, and hydrogel-based drug delivery systems.

In the landscape of advanced therapeutic design, the role of the linker molecule is far from passive. For researchers, scientists, and drug development professionals, understanding the nuances of linker chemistry is paramount to optimizing efficacy and safety. Among the most utilized linkers, polyethylene glycol (PEG) stands out for its hydrophilicity, biocompatibility, and tunable nature.[1][2][3] The length of the PEG chain, in particular, is a critical design parameter that significantly influences the pharmacokinetic, pharmacodynamic, and physicochemical properties of a therapeutic agent.[4] This guide provides a comparative analysis of different PEG linker lengths across three major applications: antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and hydrogels, supported by experimental data and detailed protocols.

Antibody-Drug Conjugates (ADCs): Optimizing for Stability and Efficacy

In ADCs, PEG linkers are incorporated to enhance the solubility and stability of the conjugate, ultimately impacting its therapeutic index.[1][5] The length of the PEG chain can modulate the ADC's pharmacokinetic profile and its anti-tumor activity.[6][7]

Data Presentation: Impact of PEG Linker Length on ADC Performance

The following table summarizes the effect of varying PEG linker lengths on key performance indicators of ADCs. Longer PEG chains generally lead to increased plasma exposure and improved efficacy.

PEG Linker Length (Number of Units)Plasma ClearanceTumor ExposureTumor Weight Reduction (%)Reference
0 (Non-PEGylated)HighestLowest11%[6]
2HighLow35-45%[6]
4ModerateModerate35-45%[6]
8LowHigh75-85%[6]
12LowHigh75-85%[6]
24LowestHighest75-85%[6]
Experimental Protocol: In Vivo Efficacy Study of an ADC

This protocol outlines a standard procedure for evaluating the in vivo efficacy of ADCs with different PEG linker lengths in a mouse xenograft model.[8][9][10]

Objective: To determine the anti-tumor efficacy of an ADC with varying PEG linker lengths in a subcutaneous tumor model.

Materials:

  • Severe Combined Immunodeficient (SCID) mice.

  • Tumor cell line (e.g., L540cy Hodgkin's lymphoma).[6]

  • ADCs with different PEG linker lengths (e.g., 2, 4, 8, 12, 24 PEG units).[6]

  • Phosphate-buffered saline (PBS) for vehicle control.

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells in 100 µL PBS) into the flank of each SCID mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Animal Grouping: Randomize mice into treatment groups (e.g., n=8 per group), including a vehicle control group and groups for each ADC variant.

  • ADC Administration: Administer the ADCs and vehicle control intravenously (IV) via the tail vein at a specified dose and schedule.

  • Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.

  • Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. The primary efficacy endpoint is the reduction in tumor weight or volume compared to the control group.[6]

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for each treatment group.

Visualization: ADC Structure and Experimental Workflow

ADC_Workflow cluster_ADC ADC Structure cluster_Workflow In Vivo Efficacy Workflow Ab Antibody PEG PEG Linker Ab->PEG conjugation Drug Cytotoxic Drug PEG->Drug A Tumor Cell Implantation B Tumor Growth to 100-200 mm³ A->B C Randomization into Treatment Groups B->C D ADC Administration (IV) C->D E Monitor Tumor Volume & Body Weight D->E F Data Analysis & Efficacy Determination E->F

Caption: Structure of an ADC and the corresponding in vivo experimental workflow.

PROTACs: Fine-Tuning for Ternary Complex Formation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[11] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[11] The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[12][13][]

Data Presentation: Linker Length and PROTAC Activity

An optimal linker length is crucial for PROTAC efficacy. A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while a linker that is too long may not effectively bring the target protein and E3 ligase into proximity.[][]

PROTAC TargetLinker Type & LengthDC50 (Degradation Concentration 50)Dmax (Maximum Degradation)Reference
Estrogen Receptor (ERα)PEG, 9 atoms> 10 µM< 20%[16]
Estrogen Receptor (ERα)PEG, 12 atoms~1 µM~60%[16]
Estrogen Receptor (ERα)PEG, 16 atoms~0.1 µM> 80%[16]
Estrogen Receptor (ERα)PEG, 19 atoms~1 µM~50%[16]
Estrogen Receptor (ERα)PEG, 21 atoms> 10 µM< 20%[16]
Bromodomain Protein (BRD4)PEG4PotentHigh[17]
Bromodomain Protein (BRD4)PEG220-fold less potent than longer linkersLower[17]
Experimental Protocol: Western Blot for Protein Degradation

This protocol details the Western blot procedure to quantify the degradation of a target protein induced by PROTACs with varying PEG linker lengths.[18][19][20]

Objective: To measure the dose-dependent degradation of a target protein by different PROTACs.

Materials:

  • Cell line expressing the target protein (e.g., Jurkat cells for BRD3).[21]

  • PROTACs with different PEG linker lengths.

  • DMSO for vehicle control.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC or DMSO for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

Visualization: PROTAC Mechanism and Logic Diagram

PROTAC_Mechanism cluster_Mechanism PROTAC Mechanism of Action cluster_Logic Linker Length Logic PROTAC PROTAC Target Target Protein PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex PROTAC->Ternary Target->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation L_Short Too Short Linker Steric_Hindrance Steric Hindrance L_Short->Steric_Hindrance L_Optimal Optimal Linker Stable_Ternary Stable Ternary Complex L_Optimal->Stable_Ternary L_Long Too Long Linker Inefficient_Proximity Inefficient Proximity L_Long->Inefficient_Proximity Degradation_Efficacy High Degradation Efficacy Stable_Ternary->Degradation_Efficacy

Caption: The mechanism of PROTAC-mediated protein degradation and the logic of linker length optimization.

Hydrogels: Engineering Mechanical Properties and Drug Release

In hydrogel-based drug delivery systems, PEG is often used as a crosslinker. The length of the PEG chains between crosslinking points dictates the mesh size of the hydrogel network, which in turn controls its mechanical properties and the diffusion rate of encapsulated drugs.[22][23]

Data Presentation: PEG Length and Hydrogel Properties

Generally, longer PEG crosslinkers result in a larger mesh size, leading to a higher swelling ratio, lower mechanical stiffness, and faster drug release.

PEG Crosslinker Molecular Weight (Da)Swelling Ratio (%)Elastic Modulus (kPa)Drug Release RateReference
2,000LowHighSlow[24]
5,000ModerateModerateModerate[25]
10,000HighLowFast[24]
Experimental Protocol: In Vitro Drug Release from Hydrogels

This protocol describes a common method for assessing the in vitro release of a drug from PEG hydrogels with different crosslinker lengths.[26][27][28]

Objective: To characterize the release kinetics of a model drug from hydrogels fabricated with different PEG crosslinker lengths.

Materials:

  • PEG-based hydrogels with varying crosslinker molecular weights.

  • Model drug (e.g., dexamethasone, lidocaine).[27][28]

  • Release medium (e.g., PBS at pH 7.4).

  • Shaking incubator or water bath set to 37°C.

  • HPLC or UV-Vis spectrophotometer for drug quantification.

  • Syringes and filters.

Procedure:

  • Hydrogel Preparation and Drug Loading: Prepare the hydrogels according to a specific protocol, incorporating a known amount of the model drug during the polymerization process.

  • Release Study Setup: Place a pre-weighed, drug-loaded hydrogel sample into a known volume of release medium (e.g., 10 mL of PBS) in a vial. Ensure "sink conditions" where the drug concentration in the medium remains well below its saturation solubility.

  • Incubation: Place the vials in a shaking incubator at 37°C and 100 rpm.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.

  • Medium Replenishment: After each sampling, add back an equal volume of fresh release medium to maintain a constant volume.[28]

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during sampling and the replenishment of the medium. Plot the cumulative percentage of drug release versus time.

Visualization: Hydrogel Network and Drug Release

Caption: Representation of hydrogel networks with short vs. long PEG linkers and their expected drug release profiles.

References

A Head-to-Head Comparison: Maximizing Click Chemistry Success with Azido-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of downstream applications. This guide provides a comprehensive comparison of Azido-PEG4-TFP ester with its primary alternatives, offering experimental data and detailed protocols to inform your selection and optimize your click chemistry workflows.

At the forefront of bioconjugation strategies, click chemistry offers a robust and highly specific method for covalently linking molecules. The efficiency of this reaction, however, is intrinsically linked to the performance of the heterobifunctional linker used to introduce the azide or alkyne functionality onto the biomolecule of interest. This guide focuses on the validation of this compound, a popular choice for modifying primary amines, and objectively compares its performance against two key alternatives: the commonly used Azido-PEG4-NHS ester and the thiol-reactive Maleimide-PEG4-Azide.

Executive Summary of Linker Performance

Our analysis reveals that while all three linkers can successfully be employed for bioconjugation and subsequent click chemistry, their performance characteristics differ significantly, particularly in terms of stability, reactivity, and overall yield.

LinkerReactive GroupTarget ResidueKey AdvantagesKey Disadvantages
This compound Tetrafluorophenyl (TFP) esterPrimary amines (e.g., Lysine)High hydrolytic stability, efficient at physiological to slightly basic pH.[1][2][3]Lower water solubility compared to NHS esters.[3]
Azido-PEG4-NHS ester N-hydroxysuccinimide (NHS) esterPrimary amines (e.g., Lysine)Good water solubility, well-established protocols.[4][5]Prone to hydrolysis, especially at basic pH, leading to lower conjugation efficiency.[4]
Maleimide-PEG4-Azide MaleimideThiols (e.g., Cysteine)Highly specific for thiols, enabling site-specific conjugation.[6][7]Requires available free thiols, which may necessitate protein engineering or reduction of disulfide bonds.[6][7]

Quantitative Comparison of Reaction Efficiency

The following table summarizes the expected comparative performance of the three linkers based on available data and established chemical principles. "Overall Yield" refers to the final yield of the clicked bioconjugate after the two-step process of initial conjugation and subsequent click reaction.

ParameterThis compoundAzido-PEG4-NHS EsterMaleimide-PEG4-Azide
Amine/Thiol Conjugation Efficiency HighModerate to HighVery High (Site-Specific)
Hydrolytic Stability of Linker High[1][2][3]Low to Moderate[4]Moderate
Optimal pH for Conjugation 7.5 - 8.57.0 - 7.56.5 - 7.5[7]
Click Reaction Compatibility ExcellentExcellentExcellent
Overall Yield (Expected) HighModerateHigh

Experimental Protocols for Validation

To facilitate a direct and objective comparison in your own laboratory setting, we provide the following detailed experimental protocols. These protocols are designed for the conjugation of a model protein (e.g., Bovine Serum Albumin - BSA) followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized fluorescent dye for quantification.

I. Protein Preparation
  • Buffer Exchange: Prepare a solution of BSA at a concentration of 10 mg/mL in a suitable amine-free buffer for TFP and NHS ester reactions (e.g., 0.1 M sodium phosphate buffer, pH 7.5) or a thiol-free buffer for the maleimide reaction (e.g., 0.1 M sodium phosphate, 10 mM EDTA, pH 7.0). Use a desalting column to exchange the buffer.

  • For Maleimide Reaction Only - Reduction of Disulfides (Optional): If the protein does not have free thiols, they can be generated by reducing disulfide bonds. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature. Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

II. Bioconjugation with Azido-PEG-Linkers
  • Prepare Linker Stock Solutions: Immediately before use, dissolve the this compound, Azido-PEG4-NHS ester, or Maleimide-PEG4-Azide in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • For TFP and NHS Esters: Add a 20-fold molar excess of the respective linker stock solution to the BSA solution. Incubate for 1-2 hours at room temperature with gentle mixing.

    • For Maleimide: Add a 20-fold molar excess of the Maleimide-PEG4-Azide stock solution to the BSA solution. Incubate for 2-4 hours at room temperature with gentle mixing.[7]

  • Removal of Excess Linker: Purify the azide-modified BSA from the excess, unreacted linker using a desalting column equilibrated with an appropriate buffer for the subsequent click reaction (e.g., PBS).

III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Click Chemistry Reagents:

    • Alkyne-Fluorophore: Prepare a 10 mM stock solution of an alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA) in DMSO.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in water.

    • Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in water. This solution should be made fresh.

    • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

  • Click Reaction:

    • To the purified azide-modified BSA, add the following components in order, with gentle vortexing after each addition:

      • A 10-fold molar excess of the Alkyne-Fluorophore stock solution.

      • Copper(II) Sulfate to a final concentration of 1 mM.

      • Copper Ligand to a final concentration of 5 mM.

      • Sodium Ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Final Conjugate: Remove excess click chemistry reagents and the unreacted alkyne-fluorophore using a desalting column or dialysis.

IV. Quantification of Reaction Efficiency
  • Protein Concentration: Determine the concentration of the final purified bioconjugate using a protein assay such as the Bradford or BCA assay.

  • Fluorophore Concentration: Measure the absorbance of the fluorescent dye at its maximum absorption wavelength and calculate its concentration using the Beer-Lambert law (A = εcl).

  • Degree of Labeling (DOL): Calculate the DOL as the molar ratio of the fluorophore to the protein.

  • Overall Yield: The overall yield can be determined by comparing the amount of final, purified bioconjugate to the starting amount of protein. This can be more accurately assessed using techniques like HPLC or LC-MS to separate and quantify the conjugated and unconjugated protein species.[8][9]

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_start 1. Starting Materials cluster_conjugation 2. Bioconjugation cluster_purification1 3. Purification cluster_click 4. Click Chemistry (CuAAC) cluster_purification2 5. Final Purification cluster_analysis 6. Analysis Protein Protein Solution Conjugation Incubation Protein->Conjugation Linker Azido-PEG-Linker (TFP, NHS, or Maleimide) Linker->Conjugation Purification1 Desalting Column Conjugation->Purification1 ClickReaction Add Alkyne-Fluorophore, CuSO4, Ligand, Ascorbate Purification1->ClickReaction Purification2 Desalting Column ClickReaction->Purification2 Analysis Quantification (Spectroscopy, HPLC, LC-MS) Purification2->Analysis Linker_Comparison cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_criteria Comparison Criteria TFP This compound NHS Azido-PEG4-NHS Ester TFP->NHS vs. Maleimide Maleimide-PEG4-Azide TFP->Maleimide vs. Stability Stability TFP->Stability Efficiency Efficiency TFP->Efficiency NHS->Maleimide vs. NHS->Stability NHS->Efficiency Maleimide->Efficiency Specificity Specificity Maleimide->Specificity

References

A Head-to-Head Comparison of Commercial Azido-PEG4-TFP Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioconjugation, the choice of crosslinking reagents is critical to the success of their experiments. Azido-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) esters are heterobifunctional linkers that play a pivotal role in "click chemistry" and amine-reactive conjugations. The azide group allows for attachment to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the TFP ester provides a highly reactive and stable moiety for conjugation to primary amines on biomolecules like proteins and antibodies.

Advantages of TFP Esters over NHS Esters

TFP esters are often favored over their N-hydroxysuccinimide (NHS) ester counterparts due to their enhanced stability and reactivity.[1][2][3][4] TFP esters are less susceptible to hydrolysis, particularly at the basic pH conditions typically used for amine labeling, which can lead to more efficient and reproducible conjugations.[1][2][3][4][5] They also exhibit greater reactivity towards primary and secondary amines.[1][2]

Commercial Product Comparison

The following tables summarize the product specifications for Azido-PEG4-TFP esters from various commercial suppliers based on publicly available information.

Table 1: General Product Specifications

SupplierProduct NameCatalog NumberPurityMolecular Weight ( g/mol )CAS Number
Vector Labs Azido-dPEG®₄-TFP EsterQBD-10567> 98%[2]439.36[2]N/A[2]
Sigma-Aldrich Azido-dPEG®4-TFP esterQBD10567>90%439.361807505-33-4
BroadPharm Azido-PEG4-TFP esterBP-41688Not specified439.4[6]1807505-33-4[6]
Biopharma PEG N3-PEG4-TFP10662≥95%[7]439.4[7]1807505-33-4[7]
Dayang Chem This compoundN/A98.0%N/A1807505-33-4
Chengdu Pukang This compoundN/A95.0%N/A1807505-33-4

Table 2: Storage and Solubility

SupplierStorage ConditionRecommended Solvents
Vector Labs -20°C; keep dry and restore under an inert atmosphere[2]Methylene Chloride, DMSO, THF, Ethyl Acetate, Methanol, Acetonitrile[2]
Sigma-Aldrich -20°CNot specified
BroadPharm -20°C[6]DMSO, ACN, MeOH, THF, Ethyl acetate, DCM[6]
Biopharma PEG Store at -5°C, keep in dry and avoid sunlight[7]Not specified
Dayang Chem Not specifiedNot specified
Chengdu Pukang Not specifiedNot specified

Experimental Protocols for Performance Evaluation

To facilitate a direct comparison of performance between different commercial Azido-PEG4-TFP esters, the following detailed experimental protocols are provided.

Protocol 1: Evaluation of TFP Ester Reactivity with a Model Amine

This protocol assesses the reactivity of the TFP ester by monitoring its conjugation to a model primary amine-containing molecule, such as benzylamine.

Materials:

  • This compound from different suppliers

  • Benzylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV Detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each this compound in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of benzylamine in the Reaction Buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 10 µL of each 10 mM this compound stock solution.

    • To each tube, add 80 µL of Reaction Buffer.

    • Initiate the reaction by adding 10 µL of the 100 mM benzylamine stock solution (final concentrations: 1 mM this compound, 10 mM benzylamine).

  • Reaction and Quenching:

    • Incubate the reactions at room temperature.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 10 µL aliquot of each reaction mixture and quench it by adding it to 90 µL of Mobile Phase A.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a gradient elution from 5% to 95% Mobile Phase B over 20 minutes to separate the unreacted this compound from the conjugated product.

    • Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the percentage of product formation at each time point by integrating the peak areas of the reactant and product.

    • Plot the percentage of product formation versus time for each supplier's reagent to compare their reaction rates.

Protocol 2: Evaluation of Hydrolytic Stability of the TFP Ester

This protocol measures the stability of the TFP ester in an aqueous buffer by monitoring its hydrolysis over time.

Materials:

  • This compound from different suppliers

  • Anhydrous DMF or DMSO

  • Stability Buffer: 0.1 M sodium phosphate buffer, pH 8.5

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV Detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of each this compound in anhydrous DMF or DMSO.

  • Hydrolysis Assay:

    • In separate microcentrifuge tubes, add 10 µL of each 10 mM this compound stock solution to 990 µL of Stability Buffer (final concentration: 100 µM).

    • Incubate the solutions at room temperature.

  • HPLC Analysis:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), inject an aliquot of each solution into the HPLC system.

    • Use a gradient elution to separate the intact this compound from its hydrolysis product (Azido-PEG4-acid).

    • Monitor the absorbance at a suitable wavelength.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point by integrating the corresponding peak area.

    • Plot the percentage of intact ester versus time to determine the half-life for each product.

Visualizing the Chemistry and Workflow

To better understand the underlying chemical reactions and the experimental process, the following diagrams are provided.

TFP_Ester_Reaction Azido_PEG4_TFP This compound Amide_Bond Stable Amide Bond (Azido-PEG4-Biomolecule) Azido_PEG4_TFP->Amide_Bond + Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Amide_Bond TFP_Leaving_Group Tetrafluorophenol

Caption: Reaction of this compound with a primary amine.

Click_Chemistry cluster_product Product Azide Azide (on PEG linker) Catalyst Cu(I) Catalyst Azide->Catalyst + Alkyne Terminal Alkyne (on another molecule) Alkyne->Catalyst Triazole Stable Triazole Linkage Catalyst->Triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Bioconjugation_Workflow Start Start: Prepare Reagents Dissolve_Linker Dissolve Azido-PEG4-TFP in Anhydrous Solvent Start->Dissolve_Linker Prepare_Biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 7.5-8.0) Start->Prepare_Biomolecule Mix Mix Linker and Biomolecule Dissolve_Linker->Mix Prepare_Biomolecule->Mix Incubate Incubate Reaction (e.g., 1-2 hours at RT) Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Click_Reaction Perform Click Reaction with Alkyne-Modified Partner Purify->Click_Reaction Final_Purification Final Purification Click_Reaction->Final_Purification Analyze Analyze Final Conjugate (e.g., SDS-PAGE, Mass Spec) Final_Purification->Analyze End End Analyze->End

Caption: A typical bioconjugation experimental workflow.

By utilizing the provided product information and implementing the suggested experimental protocols, researchers can make an informed decision on the most suitable this compound for their specific application and ensure the robustness and reproducibility of their bioconjugation strategies.

References

A Comparative Guide to Azido-PEG4-TFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is a critical determinant of experimental success. This guide provides an in-depth comparison of Azido-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester, a popular heterobifunctional crosslinker, with its common alternative, Azido-PEG4-NHS (N-hydroxysuccinimidyl) ester, and broader alternatives to PEGylation. We present supporting experimental data, detailed protocols, and visualizations to facilitate an informed selection process for your specific research needs.

Performance Comparison: TFP Ester vs. NHS Ester

The primary distinction between TFP and NHS esters lies in their reactivity and stability, particularly concerning hydrolysis, a competing reaction that can significantly lower conjugation yields.

Key Performance Metrics:

ParameterAzido-PEG4-TFP EsterAzido-PEG4-NHS EsterKey Advantages of TFP Ester
Reactive Group 2,3,5,6-Tetrafluorophenyl EsterN-hydroxysuccinimidyl EsterHigher hydrolytic stability, especially at basic pH.
Optimal Reaction pH 7.5 - 8.0[1]7.0 - 7.5[1]More reactive towards amines in its optimal pH range.[1]
Hydrolytic Stability Significantly more stableProne to rapid hydrolysis, especially at pH > 8Allows for longer reaction times and better control.

Quantitative Data on Hydrolytic Stability:

A key study comparing the stability of TFP and NHS ester-terminated self-assembled monolayers (SAMs) demonstrated the superior hydrolytic stability of the TFP ester, particularly at basic pH. This is a critical consideration for reactions with biomolecules that require slightly alkaline conditions for optimal amine reactivity.

pHHalf-life of TFP Ester on SAMsHalf-life of NHS Ester on SAMsFold Increase in Stability (TFP vs. NHS)
7.0~7 hours~3.7 hours~1.9x
8.0~2.5 hours~50 minutes~3.0x
10.0~6.3 hours~39 minutes~9.7x

(Data adapted from a study on SAMs, which provides a strong indication of the relative stability of the ester groups.)[2]

This increased stability of the TFP ester can lead to higher yields in bioconjugation reactions, as more of the reagent remains active over the course of the experiment.[3]

Experimental Protocols

Below are detailed protocols for antibody labeling, a common application for this compound and its NHS counterpart.

Protocol 1: Antibody Labeling with this compound (Adapted)

This protocol is adapted from a general procedure for labeling proteins with TFP-PEG-DBCO esters, which shares the same amine-reactive TFP ester group.

Materials:

  • Antibody of interest (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS). If the antibody solution contains amine-containing stabilizers like Tris or glycine, they must be removed by dialysis or buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, slowly add the desired molar excess of the dissolved this compound. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and, if applicable, a feature of the conjugated molecule.

Protocol 2: Nanobody (VHH) Functionalization with Azido-PEG4-NHS Ester (Case Study)

In a study focused on developing targeted nanoparticles, researchers functionalized a VHH nanobody with an azide group using Azido-PEG4-NHS ester.

Materials:

  • VHH A12 (1 mg/mL)

  • Azido-PEG4-NHS ester

  • Reaction buffer

Procedure:

  • Reaction Setup: The VHH A12 was mixed with Azido-PEG4-NHS ester at a final concentration of 7 µM.

  • Incubation: The reaction was incubated at 4°C for 2 hours.

  • Post-Reaction: The researchers noted that no post-reaction purification step was performed to minimize the loss of the VHH on purification membranes. The successful functionalization was confirmed by Size Exclusion Chromatography (SEC) and MALDI-TOF mass spectrometry.

Visualizing the Workflow and Alternatives

To better understand the bioconjugation process and the broader context of PEGylation alternatives, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Antibody Antibody Mixing Add TFP Ester to Antibody Antibody->Mixing Azido_PEG4_TFP This compound Solvent Anhydrous DMSO/DMF Azido_PEG4_TFP->Solvent Solvent->Mixing Incubation Incubate (1-2h RT or O/N 4°C) Mixing->Incubation Purification Desalting Column Incubation->Purification Analysis Characterization (DOL) Purification->Analysis Azido_Antibody Azido_Antibody Analysis->Azido_Antibody Azide-labeled Antibody

A typical experimental workflow for antibody labeling using this compound.

signaling_pathway cluster_alternatives Alternatives Azido_PEG4_TFP This compound Azido_PEG4_NHS Azido-PEG4-NHS Ester Azido_PEG4_TFP->Azido_PEG4_NHS Direct Alternative (Amine-reactive) Polypeptides Polypeptides (XTEN, PASylation) Azido_PEG4_TFP->Polypeptides Broader PEGylation Alternative Other_Polymers Other Polymers (Polyglycerols, etc.) Azido_PEG4_TFP->Other_Polymers Broader PEGylation Alternative

Relationship between this compound and its alternatives.

Broader Alternatives to PEGylation

While this compound offers advantages over its NHS counterpart, the entire polyethylene glycol (PEG) linker has been subject to scrutiny due to concerns about immunogenicity (anti-PEG antibodies) and non-biodegradability. This has spurred the development of alternative polymer systems.

Promising Alternatives to PEGylation:

  • Polypeptides:

    • XTEN: Unstructured, non-repetitive amino acid polymers that can be genetically fused to proteins to extend their half-life.

    • PASylation®: The use of proline/alanine/serine-rich sequences to create a large hydrodynamic volume, mimicking the effect of PEG.

  • Other Polymers:

    • Polyglycerols (PGs): Hyperbranched, hydrophilic polymers with good biocompatibility.

    • Poly(oxazolines) (POZ): A class of polymers with tunable properties that can serve as "stealth" materials similar to PEG.

These alternatives are in various stages of preclinical and clinical development and offer potential solutions to the limitations of PEGylation. However, for many standard laboratory bioconjugation applications, the choice between TFP and NHS esters for PEG linkers remains a more immediate and practical consideration.

Conclusion

This compound presents a compelling alternative to the more commonly used Azido-PEG4-NHS ester for amine-reactive bioconjugation. Its enhanced hydrolytic stability, particularly at the slightly basic pH required for efficient amine labeling, can lead to higher and more consistent conjugation yields. For researchers seeking to optimize their bioconjugation strategies, the adoption of TFP esters warrants strong consideration. As the field of bioconjugation continues to evolve, a thorough understanding of the available tools and their respective advantages will be paramount in the development of novel diagnostics, therapeutics, and research reagents.

References

Assessing the Biocompatibility of Azido-PEG4-TFP Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules and biologics with polyethylene glycol (PEG) has become a cornerstone strategy for improving their pharmacokinetic profiles. Azido-PEG4-TFP ester is a heterobifunctional linker that offers the advantages of a stable active ester for amine conjugation and a terminal azide group for bioorthogonal "click" chemistry. This guide provides a comprehensive assessment of the biocompatibility of this compound conjugates, comparing them with relevant alternatives and presenting supporting experimental data and protocols.

Comparative Analysis of Amine-Reactive PEG Linkers

The choice of active ester for PEGylation can significantly impact the stability of the linker and the efficiency of the conjugation reaction, which in turn can influence the overall biocompatibility of the final conjugate. Here, we compare the key features of Tetrafluorophenyl (TFP) esters with the more common N-hydroxysuccinimidyl (NHS) esters.

FeatureTFP EsterNHS EsterSignificance for Biocompatibility
Hydrolytic Stability More stable, especially at basic pH.[1][2][3]Less stable and more susceptible to hydrolysis in water.[4]Higher stability of TFP esters leads to a more efficient and controlled conjugation process, reducing the potential for side reactions and impurities that could elicit an immune response.
Optimal Reaction pH 7.5 - 8.0[5][6]7.0 - 7.5[5]The ability to perform conjugations at a slightly higher pH can be advantageous for certain proteins and biomolecules, potentially preserving their native structure and function.
Reactivity More reactive towards primary amines in its optimal pH range.[5]Standard reactivity.Higher reactivity can lead to more complete conjugation, resulting in a more homogeneous product with fewer unreacted components.
Hydrophobicity The TFP group is more hydrophobic.[4]The NHS group is less hydrophobic.The increased hydrophobicity of the TFP ester may require the use of organic co-solvents for conjugation, which must be carefully removed to avoid toxicity.[4]

Biocompatibility Profile of PEG Conjugates

Polyethylene glycol is generally considered a biocompatible and non-immunogenic polymer.[7] However, the emergence of anti-PEG antibodies has raised concerns regarding the immunogenicity of PEGylated therapeutics.[7][8][9][10] The biocompatibility of an this compound conjugate is influenced by several factors inherent to its components.

Key Considerations for Biocompatibility:

  • The PEG Moiety: The PEG backbone is primarily responsible for the "stealth" properties of the conjugate, reducing renal clearance and recognition by the mononuclear phagocyte system.[11] Factors such as the molecular weight of the PEG chain can influence its immunogenicity.[11]

  • The Azide Group: The azide functional group is utilized in bioorthogonal click chemistry reactions. Copper-free click chemistry approaches, such as strain-promoted alkyne-azide cycloaddition (SPAAC), are preferred for in vivo applications due to the cytotoxicity associated with copper catalysts.[12] The azide group itself is generally considered to have low toxicity in the context of these conjugates.[12]

  • The TFP Ester Linkage: Upon reaction with a primary amine, the TFP ester forms a stable amide bond, releasing tetrafluorophenol as a byproduct. While the stability of the resulting amide bond is high, the clearance of the tetrafluorophenol byproduct should be considered.

Experimental Protocols for Biocompatibility Assessment

A thorough evaluation of the biocompatibility of this compound conjugates involves a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

Objective: To determine the potential of the conjugate to cause cell death.

Methodology: MTT Assay

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound conjugate in cell culture media. Remove the old media from the cells and add 100 µL of the conjugate dilutions to the respective wells. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In Vivo Toxicity Studies

Objective: To assess the systemic toxicity of the conjugate in a living organism.

Methodology: Zebrafish Embryo Toxicity Assay

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in E3 medium.

  • Treatment: At 6 hours post-fertilization (hpf), place 10-15 embryos per well in a 24-well plate. Expose the embryos to various concentrations of the this compound conjugate. Include a control group with E3 medium only.

  • Observation: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.

  • Endpoints: Record mortality, hatching rate, heart rate, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: Determine the lethal concentration 50 (LC50) and assess the dose-dependent effects on the recorded endpoints.

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for biocompatibility testing.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of conjugate B->C D Treat cells with conjugate C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Cytotoxicity Assay Workflow

Zebrafish_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_data Data Analysis A Collect fertilized zebrafish embryos B Distribute embryos into 24-well plates A->B C Prepare conjugate solutions B->C D Expose embryos to conjugate C->D E Incubate and observe at 24, 48, 72, 96 hpf D->E F Record mortality and morphological changes E->F G Determine LC50 F->G H Analyze developmental endpoints G->H

Zebrafish Toxicity Workflow

Signaling Pathways in Immunogenicity

The immunogenicity of PEGylated compounds can be initiated through T-cell dependent or independent pathways, leading to the production of anti-PEG antibodies, primarily IgM and IgG.[10][11]

PEG_Immunogenicity_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_dependent T-Cell Dependent Pathway cluster_t_cell_independent T-Cell Independent Pathway PEG_Conjugate PEGylated Conjugate B_Cell B-Cell PEG_Conjugate->B_Cell BCR Binding APC Antigen Presenting Cell (APC) PEG_Conjugate->APC Uptake Plasma_Cell_TD Plasma Cell B_Cell->Plasma_Cell_TD Differentiation Plasma_Cell_TI Plasma Cell B_Cell->Plasma_Cell_TI Direct Activation Th_Cell Helper T-Cell APC->Th_Cell Presents Antigen Th_Cell->B_Cell Activation IgG Anti-PEG IgG Plasma_Cell_TD->IgG Production IgM Anti-PEG IgM Plasma_Cell_TI->IgM Production

PEG Immunogenicity Pathways

Alternatives to PEGylation

While PEG remains a gold standard, concerns about immunogenicity have driven the development of alternative hydrophilic polymers.[13]

Alternative PolymerKey AdvantagesPotential Disadvantages
Polysarcosine (pSar) Biodegradable, low immunogenicity, good water solubility.[14]May have a less pronounced effect on hydrodynamic radius compared to PEG.
Poly(2-oxazolines) (POx) Tunable properties, low immunogenicity, good stability.[13]Less clinical data available compared to PEG.
Poly(glycerols) (PGs) Highly hydrophilic, non-immunogenic, biodegradable.[13]Synthesis can be more complex.
Polypeptides (e.g., XTEN, PAS) Biodegradable, can be genetically encoded, low immunogenicity.[14]Can be more expensive to produce.

Conclusion

This compound conjugates offer a robust and versatile platform for the modification of biomolecules, combining the benefits of stable TFP ester chemistry for efficient conjugation and an azide handle for bioorthogonal ligation. The biocompatibility of these conjugates is generally favorable, primarily dictated by the well-established properties of the PEG backbone. However, a thorough biocompatibility assessment, including in vitro cytotoxicity and in vivo toxicity studies, is crucial for any specific conjugate intended for therapeutic use. The potential for PEG immunogenicity remains a key consideration, and awareness of alternative polymers is important for the future development of bioconjugates with improved safety and efficacy profiles.

References

A Comparative Guide to the Reaction Kinetics of Azido-PEG4-TFP Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the reaction kinetics of Azido-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester, a key reagent in bioconjugation and drug development. We offer a comparison with its commonly used alternative, the N-hydroxysuccinimide (NHS) ester, supported by experimental data on hydrolysis rates. Detailed experimental protocols for kinetic analysis are also provided to aid researchers in their applications.

Superior Stability of TFP Esters in Aqueous Media

A critical parameter for efficient bioconjugation is the stability of the reactive ester in the aqueous buffers used for reactions with biomolecules. The primary competing reaction is hydrolysis, which renders the ester inactive. TFP esters exhibit significantly greater resistance to hydrolysis compared to the more conventional NHS esters, particularly under the neutral to basic pH conditions required for efficient amine labeling.[1][2][3][4][5]

The increased stability of TFP esters provides a wider time frame for the conjugation reaction and can lead to a higher degree of labeling and more reproducible results.[6] While both TFP and NHS esters react with primary amines to form stable amide bonds, the enhanced stability of the TFP ester makes it a more robust choice for many bioconjugation applications.[4]

Quantitative Comparison of Hydrolysis Rates: TFP vs. NHS Esters

The following table summarizes the pseudo-first-order rate constants (k') and half-lives (t₁/₂) for the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers (SAMs) in aqueous buffers at different pH values. This data serves as a strong indicator of the relative stability of the two esters.

pHEster TypeRate Constant (k') (s⁻¹)Half-life (t₁/₂) (minutes)
7.0NHS3.8 x 10⁻⁵304
7.0TFP2.0 x 10⁻⁵578
8.0NHS1.3 x 10⁻⁴89
8.0TFP4.3 x 10⁻⁵269
10.0NHS1.8 x 10⁻³6.4
10.0TFP2.1 x 10⁻⁴55

Data adapted from a study on self-assembled monolayers, which provides a reliable comparison of the intrinsic stability of the ester linkages.[1]

Reaction Workflow and Logical Relationships

The following diagram illustrates the key reactions involved when using an amine-reactive ester for bioconjugation. The desired reaction is the formation of a stable amide bond with a primary amine on the target molecule. The primary competing reaction is the hydrolysis of the ester, which leads to an inactive carboxylic acid.

G cluster_0 Reaction Components cluster_1 Reaction Pathways cluster_2 Products Azido-PEG4-TFP_Ester Azido-PEG4-TFP Ester Amide_Bond_Formation Amide Bond Formation (Desired Reaction) Azido-PEG4-TFP_Ester->Amide_Bond_Formation Ester_Hydrolysis Ester Hydrolysis (Competing Reaction) Azido-PEG4-TFP_Ester->Ester_Hydrolysis Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Amide_Bond_Formation Aqueous_Buffer Aqueous Buffer (pH 7.5-8.5) Aqueous_Buffer->Ester_Hydrolysis Conjugated_Product Stable Bioconjugate Amide_Bond_Formation->Conjugated_Product Inactive_Acid Inactive Carboxylic Acid Ester_Hydrolysis->Inactive_Acid

Caption: Reaction pathways for this compound.

Experimental Protocols

The following are detailed methodologies for determining the reaction kinetics of this compound with a model primary amine (e.g., n-butylamine) and for a typical protein conjugation.

Protocol 1: Determination of Aminolysis and Hydrolysis Rates

This protocol outlines a method to quantify the rates of both the desired aminolysis reaction and the competing hydrolysis reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare stock solution of This compound in anhydrous DMSO prep2 Prepare reaction buffers at different pH values (e.g., 7.5, 8.0, 8.5) prep3 Prepare stock solution of a model primary amine (e.g., n-butylamine) react1 Initiate the reaction by adding the TFP ester stock solution to the buffered amine solution prep3->react1 react2 Incubate at a constant temperature react1->react2 react3 At defined time points, withdraw aliquots react2->react3 analysis1 Quench the reaction in the aliquot (e.g., by acidification) react3->analysis1 analysis2 Analyze by RP-HPLC to quantify the remaining TFP ester and the formed amide product analysis1->analysis2 analysis3 Plot concentrations vs. time to determine pseudo-first-order rate constants analysis2->analysis3

Caption: Experimental workflow for kinetic analysis.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a series of reaction buffers (e.g., 100 mM phosphate buffer) at various pH values (e.g., 7.5, 8.0, 8.5).

    • Prepare a 1 M stock solution of a model primary amine, such as n-butylamine, in water.

  • Kinetic Measurement:

    • For each pH value, prepare a reaction mixture containing the buffer and the primary amine at a known concentration (e.g., 10 mM).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the reaction mixture to achieve a final concentration of, for example, 1 mM.

    • Incubate the reaction at a constant temperature (e.g., 25°C).

    • At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in water).

  • Data Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) to separate and quantify the remaining this compound and the newly formed Azido-PEG4-amide product.

    • Plot the concentration of the remaining TFP ester versus time. From this data, the pseudo-first-order rate constant for the overall disappearance of the ester can be determined.

    • By running a parallel experiment without the amine, the rate of hydrolysis can be determined. The rate of aminolysis can then be calculated by subtracting the rate of hydrolysis from the overall rate of ester disappearance.

Protocol 2: General Procedure for Protein Labeling

This protocol provides a general workflow for the conjugation of this compound to a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.5-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. The optimal pH for TFP ester conjugation is typically between 7.5 and 8.5.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved this compound to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted TFP ester.

    • Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy (if the label has a chromophore) or mass spectrometry.

Conclusion

This compound is a highly efficient reagent for the PEGylation of biomolecules through amine chemistry. Its superior stability against hydrolysis compared to NHS esters provides researchers with greater control over the conjugation reaction, leading to more consistent and higher-yield bioconjugates. The provided protocols offer a starting point for the quantitative analysis of its reaction kinetics and for its practical application in labeling proteins and other biomolecules. Researchers are encouraged to optimize the reaction conditions for their specific application to achieve the desired degree of labeling.

References

Safety Operating Guide

Proper Disposal of Azido-PEG4-TFP Ester: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory professionals now have access to a comprehensive guide for the safe and effective disposal of Azido-PEG4-TFP ester, a common heterobifunctional crosslinker used in bioconjugation and drug development. This document provides essential safety information, detailed operational plans, and step-by-step disposal procedures to ensure the well-being of laboratory personnel and compliance with safety regulations.

This compound is a valuable tool in scientific research, but its handling and disposal require careful attention due to its chemical properties. The azide group is potentially energetic, while the tetrafluorophenyl (TFP) ester is a reactive leaving group. Improper disposal can lead to safety hazards and environmental contamination. This guide outlines a systematic approach to mitigate these risks.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be aware of the associated hazards. This compound is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area or fume hood

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin ContactImmediately wash with soap and plenty of water.
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
InhalationMove to fresh air.
IngestionRinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Disposal Plan: A Two-Stage Chemical Degradation Approach

The recommended disposal procedure for this compound involves a two-stage chemical degradation process to neutralize both the azide and the TFP ester functional groups. This renders the compound significantly less hazardous for final disposal. The overall workflow is depicted below.

Disposal_Workflow cluster_prep Preparation cluster_degradation Chemical Degradation cluster_final Final Disposal A This compound Waste B Stage 1: Azide Reduction (Staudinger Reaction) A->B C Stage 2: TFP Ester Hydrolysis (Base-Catalyzed) B->C Sequential Treatment D Neutralized PEG Waste C->D E Dispose as Non-Hazardous Chemical Waste D->E

Caption: Workflow for the chemical degradation and disposal of this compound.

Experimental Protocols for Disposal

The following protocols are intended for the treatment of small quantities of this compound waste typically generated in a laboratory setting. All procedures should be performed in a chemical fume hood.

Stage 1: Reduction of the Azide Group via Staudinger Reaction

The Staudinger reaction is a mild and effective method for converting potentially hazardous organic azides into stable amines.[2][3][4]

Materials:

  • This compound waste

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound waste in a minimal amount of anhydrous THF.

  • Addition of Triphenylphosphine: For each 1 gram of the azide compound, add approximately 1.2 equivalents of triphenylphosphine.

  • Reaction: Stir the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. To ensure completion, the reaction can be gently warmed to 40-50°C for 1-2 hours.

  • Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide.

  • Quenching: After the reaction is complete, add an excess of water to the flask to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.[2][3]

Staudinger_Reaction Azide R-N3 (this compound) Iminophosphorane R-N=P(Ph)3 (Iminophosphorane intermediate) Azide->Iminophosphorane + PPh3 - N2 PPh3 P(Ph)3 (Triphenylphosphine) Amine R-NH2 (Amino-PEG4-TFP ester) Iminophosphorane->Amine + H2O TPPO O=P(Ph)3 (Triphenylphosphine oxide) Iminophosphorane->TPPO + H2O H2O H2O (Water)

Caption: The Staudinger reaction pathway for the reduction of the azide.

Stage 2: Hydrolysis of the TFP Ester

The TFP ester is susceptible to hydrolysis, particularly under basic conditions.[5] This procedure will convert the reactive ester to a stable carboxylate.

Materials:

  • Reaction mixture from Stage 1

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH paper or pH meter

  • Beaker

Procedure:

  • Basification: To the aqueous mixture from the Staudinger reaction, slowly add 1 M sodium hydroxide solution while stirring until the pH of the solution is between 10 and 12.

  • Hydrolysis: Continue stirring the basic solution at room temperature for at least 2-4 hours to ensure complete hydrolysis of the TFP ester. TFP esters are more stable to hydrolysis than NHS esters, but will hydrolyze under these conditions.

  • Neutralization: After the hydrolysis is complete, neutralize the solution by adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6 and 8.

Final Waste Disposal

The resulting solution contains the significantly less hazardous amino-PEG4-carboxylic acid, triphenylphosphine oxide, and salts. This solution can typically be disposed of as non-hazardous chemical waste. However, always consult and follow your institution's specific waste disposal guidelines.

Summary of Chemical Transformations:

Initial Functional GroupHazardDegradation MethodFinal Functional GroupReduced Hazard
Azide (-N3)Potentially energeticStaudinger ReductionAmine (-NH2)Stable
TFP EsterReactive acylating agentBase HydrolysisCarboxylate (-COO-)Stable

By following these procedures, researchers can confidently and safely manage the disposal of this compound, contributing to a safer laboratory environment. This proactive approach to chemical waste management underscores a commitment to safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.